Technical Documentation Center

3,5-Dibromo-2-ethoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dibromo-2-ethoxybenzoic acid
  • CAS: 633322-44-8

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,5-Dibromo-2-ethoxybenzoic Acid (CAS 633322-44-8)

Executive Summary In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic building blocks serve as the critical scaffolding for complex molecular architectures. 3,5-Dibromo-2-eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic building blocks serve as the critical scaffolding for complex molecular architectures. 3,5-Dibromo-2-ethoxybenzoic acid (CAS 633322-44-8) is a specialized halogenated alkoxybenzoic acid that provides tri-orthogonal reactivity[1]. Featuring a carboxylic acid for amidation/esterification, an ethoxy ether for steric and electronic tuning, and two distinct aryl bromide sites for palladium-catalyzed cross-coupling, this compound is an invaluable intermediate for researchers in medicinal chemistry and materials science[2].

This technical guide dissects the chemical properties, mechanistic synthesis pathways, and self-validating experimental protocols required to utilize this compound effectively.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3,5-Dibromo-2-ethoxybenzoic acid is essential for predicting its behavior in chromatographic purification and reaction environments. The presence of two heavy bromine atoms significantly increases the lipophilicity and molecular weight of the core benzoic acid scaffold[3].

Table 1: Core Chemical Properties
PropertyValue / Description
Chemical Name 3,5-Dibromo-2-ethoxybenzoic acid
CAS Registry Number 633322-44-8
Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
Structural Class Halogenated Alkoxybenzoic Acid
Hydrogen Bond Donors 1 (Carboxylic Acid -OH)
Hydrogen Bond Acceptors 3 (Ether -O-, Carbonyl =O, Hydroxyl -O-)
Predicted pKa ~2.5 - 3.0 (Highly acidic due to inductive withdrawal by Br and -OEt)

Mechanistic Synthesis Pathways & Causality

The synthesis of 3,5-Dibromo-2-ethoxybenzoic acid relies heavily on the predictable rules of Electrophilic Aromatic Substitution (EAS) and nucleophilic substitution. As a Senior Application Scientist, it is crucial to understand why specific reagents and routes are selected rather than merely executing a recipe.

Route A: Direct Bromination of 2-Ethoxybenzoic Acid

This is the most atom-economical and direct route. The starting material, 2-ethoxybenzoic acid, possesses two directing groups on the benzene ring:

  • The Ethoxy Group (-OEt): A strongly activating group that directs incoming electrophiles to the ortho and para positions via resonance donation (+M effect).

  • The Carboxylic Acid (-COOH): A deactivating group that directs electrophiles to the meta position via electron withdrawal (-M effect).

The Causality of Regioselectivity: In 2-ethoxybenzoic acid, the ethoxy group is at position 2, and the carboxyl group is at position 1. The positions available for substitution are 3, 4, 5, and 6.

  • The -OEt group directs to positions 3 (ortho) and 5 (para).

  • The -COOH group directs to positions 3 (meta) and 5 (meta). Because both groups synergistically target the exact same carbons (C3 and C5), the bromination is highly regioselective. Furthermore, because the ring is heavily activated by the ether oxygen, harsh Lewis acid catalysts (like FeBr3) are unnecessary and can actually cause unwanted ether cleavage. Molecular bromine in a polar protic solvent (acetic acid) is sufficient[4].

Route B: O-Ethylation of 3,5-Dibromosalicylic Acid

An alternative route involves the Williamson ether synthesis, treating 3,5-dibromosalicylic acid with an ethyl halide. The causality here relies on pKa differentials. The phenolic -OH is highly acidic due to the electron-withdrawing nature of the two ortho/para bromine atoms. A mild base (like K2CO3) selectively deprotonates the phenol to form a phenoxide nucleophile, which then attacks ethyl iodide via an SN2 mechanism.

SynthesisRoutes Start1 2-Ethoxybenzoic Acid (Starting Material 1) Reagent1 Bromination (Br2 / AcOH) Start1->Reagent1 Start2 3,5-Dibromosalicylic Acid (Starting Material 2) Reagent2 O-Ethylation (EtI / K2CO3 / DMF) Start2->Reagent2 Product 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) Reagent1->Product Mech1 Synergistic Directing Effects (Ethoxy: o/p, COOH: m) Reagent1->Mech1 Reagent2->Product Mech2 Williamson Ether Synthesis (SN2 Mechanism) Reagent2->Mech2

Caption: Synthetic pathways for 3,5-Dibromo-2-ethoxybenzoic acid via bromination or O-alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in visual and chemical validation checkpoints.

Protocol 1: Synergistic Bromination of 2-Ethoxybenzoic Acid

Objective: Synthesize 3,5-dibromo-2-ethoxybenzoic acid via electrophilic aromatic substitution.

  • Preparation: Dissolve 10.0 g (60.2 mmol) of 2-ethoxybenzoic acid in 50 mL of glacial acetic acid within a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Electrophile Addition: Charge the addition funnel with 20.2 g (126.4 mmol, 2.1 eq) of molecular bromine (Br2) dissolved in 20 mL of acetic acid. Add the Br2 solution dropwise over 45 minutes at room temperature.

    • Self-Validation Checkpoint: The deep red color of the bromine will rapidly dissipate upon hitting the solution, confirming active substitution. As the reaction nears completion (reaching the dibromo stage), the red/orange tint will begin to persist, indicating an excess of unreacted bromine.

  • Maturation: Stir the mixture for an additional 4 hours at room temperature.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water containing 5 g of sodium bisulfite (NaHSO3).

    • Self-Validation Checkpoint: The sodium bisulfite reduces unreacted Br2 to colorless bromide ions. The disappearance of any residual orange/yellow color validates the quench. Simultaneously, a dense off-white precipitate of the product will form.

  • Isolation: Vacuum filter the precipitate, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from ethanol/water to yield the pure product.

Applications in Drug Development & Materials Science

The utility of 3,5-dibromo-2-ethoxybenzoic acid extends far beyond basic organic chemistry. Its unique structural topology makes it highly sought after in several advanced domains.

  • API Intermediates: The 2-alkoxybenzoic acid motif is a foundational pharmacophore in several vasodilators and PDE5 inhibitors. For instance, the chlorosulfonation of 2-ethoxybenzoic acid is the primary commercial route to sildenafil[5]. The dibrominated analog (CAS 633322-44-8) allows researchers to perform late-stage Suzuki-Miyaura cross-coupling to attach diverse aryl or heteroaryl groups at the C3 and C5 positions, rapidly expanding structure-activity relationship (SAR) libraries.

  • Dental Cements: Non-brominated 2-ethoxybenzoic acid is historically used as a liquid component in zinc oxide-eugenol dental cements to prevent root-canal pathogens[4]. Halogenated derivatives are actively researched for their enhanced radiopacity and potential antimicrobial properties.

Applications Core 3,5-Dibromo-2-ethoxybenzoic acid (Core Scaffold) Pd Palladium-Catalyzed Cross-Coupling Core->Pd Suzuki/Heck App3 Dental Cements (Modified Eugenol replacements) Core->App3 Direct use App1 API Intermediates (e.g., Sildenafil analogs) Pd->App1 App2 Material Science (MOF Ligands) Pd->App2

Caption: Downstream applications of the dibrominated core in pharmaceuticals and materials science.

References

  • LookChem. "Cas 134-11-2, 2-Ethoxybenzoic acid". LookChem Database. Available at:[Link]

  • Organic Process Research & Development. "The Chemical Development of the Commercial Route to Sildenafil: A Case History". ACS Publications. Available at:[Link]

Sources

Exploratory

Structural Characterization of 3,5-Dibromo-2-ethoxybenzoic Acid: A Comprehensive Analytical Guide

Executive Summary In modern drug development and advanced organic synthesis, halogenated alkoxybenzoic acids serve as critical, highly functionalized building blocks. 3,5-Dibromo-2-ethoxybenzoic acid is a prime example,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and advanced organic synthesis, halogenated alkoxybenzoic acids serve as critical, highly functionalized building blocks. 3,5-Dibromo-2-ethoxybenzoic acid is a prime example, offering a complex electronic environment driven by two heavy, electron-withdrawing bromine atoms, an electron-donating ethoxy group, and a carboxylic acid moiety.

As a Senior Application Scientist, I approach the structural characterization of such compounds not merely as a checklist of analytical techniques, but as an orthogonal, self-validating system. Each analytical choice—from the solvent used in NMR to the ionization mode in mass spectrometry—must be causally linked to the molecule's specific physicochemical properties. This whitepaper details the definitive protocols for the structural elucidation and validation of 3,5-Dibromo-2-ethoxybenzoic acid.

Physicochemical Profiling

Before initiating any analytical workflow, establishing the baseline physicochemical parameters is mandatory. These values dictate sample preparation, solvent compatibility, and expected instrumental responses.

ParameterValue / Description
Chemical Name 3,5-Dibromo-2-ethoxybenzoic acid
CAS Registry Number 633322-44-8[1]
Molecular Formula C9H8Br2O3[1]
Molecular Weight 323.97 g/mol [1]
Structural Features Carboxylic acid (-COOH), Ethoxy ether (-OCH2CH3), 3,5-Dibromo substitution
Expected Ionization Weak acid (pKa ~ 3.5 - 4.5); readily deprotonated

Orthogonal Analytical Workflow

To ensure absolute structural integrity, an orthogonal approach is required. No single technique is sufficient; instead, data from NMR, HRMS, FT-IR, and SCXRD must converge to form a unified, undeniable proof of structure.

G Compound 3,5-Dibromo-2-ethoxybenzoic Acid (Sample Prep) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Compound->NMR MS HRMS (NI-ESI) Isotopic Pattern Analysis Compound->MS IR ATR-FTIR Functional Group ID Compound->IR XRD SCXRD 3D Spatial Conformation Compound->XRD NMR_Data Connectivity & Proton Environments NMR->NMR_Data MS_Data Exact Mass & Dibromo Signature MS->MS_Data IR_Data C=O, C-O-C, C-Br Vibrational Modes IR->IR_Data XRD_Data Crystal Packing & Steric Hindrance XRD->XRD_Data

Fig 1: Orthogonal analytical workflow for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

For halogenated benzoic acids, the choice of deuterated solvent is the most critical variable. While CDCl3 is standard, carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to broad, poorly resolved spectra. By utilizing DMSO-d6 , the solvent actively disrupts these dimers through competitive hydrogen bonding, yielding sharp, highly resolved signals—particularly for the acidic proton[2].

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 10 mg of 3,5-Dibromo-2-ethoxybenzoic acid.

  • Dissolution: Dissolve the solid in 0.5 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex until optically clear.

  • Acquisition (1H NMR): Acquire data at 400 MHz at 298 K. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquisition (13C NMR): Acquire data at 100 MHz using proton decoupling (e.g., WALTZ-16). Increase scans to 512 due to the quaternary carbons (C-Br, C=O, C-O) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

Self-Validating Data Interpretation
  • Ethoxy Group: A distinct triplet at ~1.3 ppm (3H, -CH3) and a quartet at ~4.0 ppm (2H, -CH2-) with a coupling constant (J) of ~7.0 Hz validates the intact ether linkage.

  • Aromatic Core: The presence of two bromine atoms at positions 3 and 5 leaves only two aromatic protons (H4 and H6). Because they are meta to each other, they will appear as two doublets with a small meta-coupling constant (J ~ 2.5 Hz) between 7.8 and 8.1 ppm. This specific coupling pattern self-validates the 3,5-substitution geometry.

  • Carboxylic Acid: A broad singlet far downfield (>12.5 ppm) confirms the free acid.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To determine the exact mass and elemental composition, High-Resolution Mass Spectrometry (HRMS) is employed. Because the molecule contains a carboxylic acid, Negative-Ion Electrospray Ionization (NI-ESI) is the premier choice. The acidic proton is readily lost in the basic spray solvent, forming a highly stable [M-H]- anion, which drastically increases the signal-to-noise ratio compared to positive ion mode[3].

Step-by-Step Protocol
  • Solution Prep: Prepare a 1 µg/mL solution of the analyte in Methanol/Water (50:50 v/v) spiked with 0.1% Ammonium Hydroxide (NH4OH) to promote deprotonation.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Time-of-Flight (TOF) mass spectrometer.

  • Parameters: Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 250 °C, and acquire data over an m/z range of 100–1000.

Self-Validating Data Interpretation (The Isotopic Signature)

Bromine is unique in mass spectrometry because it exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Therefore, a molecule containing exactly two bromine atoms will exhibit a mathematically predictable binomial expansion. The mass spectrum will display a characteristic 1:2:1 triplet [4]. For the [M-H]- ion of C9H8Br2O3, you will observe:

  • m/z ~320.87 (79Br, 79Br) - Relative Abundance: 25%

  • m/z ~322.87 (79Br, 81Br) - Relative Abundance: 50% (Base Peak)

  • m/z ~324.87 (81Br, 81Br) - Relative Abundance: 25%

Observing this exact 1:2:1 isotopic cluster is an absolute, self-validating confirmation of the dibromo substitution.

Vibrational Spectroscopy (FT-IR)

Causality of Experimental Design

Traditional IR spectroscopy relies on pressing the sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch that masks the critical carboxylic acid O-H region of our analyte. Therefore, Attenuated Total Reflectance (ATR) FT-IR is mandated. ATR requires no sample dilution, is non-destructive, and eliminates moisture interference.

Step-by-Step Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal (ambient air).

  • Loading: Place 2-3 mg of the neat, dry powder directly onto the center of the crystal.

  • Compression: Lower the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid lattice.

  • Acquisition: Scan from 4000 to 400 cm-1 at a resolution of 4 cm-1 for 32 co-added scans.

Self-Validating Data Interpretation
  • C=O Stretch: A strong, sharp band at ~1680–1700 cm-1. The slight shift from a standard aliphatic ketone is due to conjugation with the aromatic ring and solid-state hydrogen bonding.

  • C-O-C Asymmetric Stretch: A strong band near ~1250 cm-1 validates the ethoxy ether linkage.

  • C-Br Stretch: Heavy halogen bonds vibrate at low frequencies; look for distinct, sharp bands in the fingerprint region between 600–500 cm-1.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality of Experimental Design

While NMR and MS confirm connectivity and mass, they cannot definitively map the 3D spatial hindrance between the bulky ethoxy group at C2 and the massive bromine atom at C3. SCXRD provides the absolute atomic coordinates. The causality of the protocol lies in the solvent system : a mixture of Ethyl Acetate (good solvent) and Hexanes (anti-solvent) is used to create a controlled supersaturation gradient, promoting slow, orderly nucleation rather than rapid, amorphous precipitation.

Step-by-Step Protocol
  • Dissolution: Dissolve 50 mg of the compound in a minimum volume (~1 mL) of Ethyl Acetate in a clean glass vial.

  • Layering: Carefully overlay the solution with 3 mL of Hexanes using a syringe, ensuring a distinct phase boundary.

  • Crystallization: Cap the vial loosely and leave it undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

  • Mounting: Harvest a single, defect-free crystal (typically a colorless prism) and mount it on a goniometer using perfluorinated oil.

  • Diffraction: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal motion and resolve the heavy bromine electron density maps.

References

  • Indian Academy of Sciences. "Copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenation benzoic acid and alkynes." Journal of Chemical Sciences (2024). Available at:[Link]

  • ResearchGate. "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry." Analytical and Bioanalytical Chemistry (2017). Available at:[Link]

  • IntechOpen. "Interpretation of Mass Spectra." Mass Spectrometry (2017). Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Melting Point Determination of 3,5-Dibromo-2-ethoxybenzoic Acid

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary In advanced organic synthesis and pharmaceutical dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

In advanced organic synthesis and pharmaceutical development, halogenated aromatic building blocks like 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) are critical for designing highly specific active pharmaceutical ingredients (APIs)[1]. Due to its status as a specialized intermediate, a single universally standardized melting point is not widely indexed in primary literature; rather, its thermal properties are highly dependent on crystalline purity and the specific synthetic route employed.

As a Senior Application Scientist, I have structured this whitepaper to provide the predictive physicochemical profile of this compound, the causality behind its thermal behavior, and a self-validating, step-by-step protocol for synthesizing the compound and empirically determining its melting point using orthogonal analytical techniques.

Molecular Architecture & Predictive Properties

3,5-Dibromo-2-ethoxybenzoic acid ( C9​H8​Br2​O3​ ) features a benzoic acid core substituted with an ethoxy group at the ortho position and two heavy bromine atoms at the meta positions[1]. The presence of these bulky, electron-withdrawing halogens significantly increases the molecular weight and intermolecular van der Waals forces, driving up both the boiling and melting points compared to the unbrominated precursor, 2-ethoxybenzoic acid (which is a low-melting solid at 19.3–19.5 °C)[2].

To establish a baseline for thermal analysis, we must first look at the predicted quantitative data for the fully brominated target compound.

Table 1: Physicochemical Profile of 3,5-Dibromo-2-ethoxybenzoic Acid
PropertyValueReference
CAS Number 633322-44-8[1]
Molecular Formula C9​H8​Br2​O3​ [1]
Molecular Weight 323.97 g/mol [3]
Predicted Boiling Point 382.9 ± 42.0 °C[3]
Predicted Density 1.852 ± 0.06 g/cm³[3]
LogP 3.37
Predicted pKa 3.43 ± 0.10[3]

Note: Because the predicted boiling point is exceptionally high (382.9 °C)[3], the compound is thermally stable enough to undergo standard melting point determination without premature decomposition, provided the heating ramp rate is strictly controlled.

Synthesis Pathway & Its Impact on Thermal Properties

The exact melting point of a crystalline solid is a direct function of its purity. According to Raoult's Law, the presence of impurities—such as monobrominated byproducts (e.g., 5-bromo-2-ethoxybenzoic acid) or unreacted starting materials—will disrupt the crystal lattice, leading to freezing point depression (a broadened and lowered melting point range).

To ensure the melting point you determine is intrinsic to 3,5-Dibromo-2-ethoxybenzoic acid and not an artifact of a crude mixture, the synthesis and subsequent recrystallization must be meticulously controlled[4].

Protocol 1: Synthesis and Purification Workflow

Objective: Generate high-purity (>99%) 3,5-Dibromo-2-ethoxybenzoic acid to ensure an accurate melting point determination.

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-ethoxybenzoic acid in glacial acetic acid. Causality: Acetic acid acts as both a solvent and a polar protic medium that facilitates the electrophilic aromatic substitution[2][4].

  • Bromination: Slowly add 2.1 equivalents of molecular bromine ( Br2​ ) or N-Bromosuccinimide (NBS) dropwise at 20°C[2][4]. Causality: The slight excess of bromine ensures complete di-halogenation at the 3 and 5 positions, minimizing monobrominated impurities that drastically depress the melting point.

  • Quenching & Isolation: After 48 hours of stirring, quench the reaction by pouring the mixture into ice water containing sodium bisulfite to neutralize unreacted bromine. Filter the resulting crude precipitate under a vacuum.

  • Recrystallization (Critical Step): Dissolve the crude solid in a minimal amount of boiling ethanol, then slowly add water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then to 4°C. Causality: Slow cooling allows the 3,5-dibromo-2-ethoxybenzoic acid molecules to form a highly ordered, thermodynamically stable crystal lattice, excluding structural analogs.

Synthesis_Workflow A 2-Ethoxybenzoic Acid (Starting Material) B Electrophilic Aromatic Bromination A->B Br2 / AcOH C Crude 3,5-Dibromo- 2-ethoxybenzoic acid B->C Quench & Filter D Recrystallization (EtOH/H2O) C->D Thermal Purification E Pure Target Compound (Ready for MP Analysis) D->E Yield >85%

Fig 1: Synthesis workflow for 3,5-Dibromo-2-ethoxybenzoic acid.

Standardized Protocol for Melting Point Determination

Because the literature does not provide a singular, universally codified melting point for CAS 633322-44-8[1], researchers must utilize a self-validating orthogonal approach . This involves pairing a traditional Capillary Tube Method (for visual confirmation of the phase change) with Differential Scanning Calorimetry (DSC) (for precise thermodynamic quantification).

Protocol 2: Dual-Method Thermal Analysis

Objective: Empirically determine the melting point with a variance of ≤0.5 °C.

Step 1: Sample Preparation

  • Desiccation: Dry the purified compound in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours. Causality: Residual moisture acts as a plasticizer and impurity, artificially lowering the melting point.

  • Trituration: Grind the dried crystals into a fine, uniform powder using an agate mortar and pestle. Causality: Uniform particle size eliminates air pockets in the capillary tube, ensuring homogeneous heat transfer and preventing artificially broadened melting ranges.

Step 2: Capillary Tube Method (Visual Baseline)

  • Load the pulverized sample into a glass capillary tube to a depth of exactly 2–3 mm.

  • Insert the tube into a calibrated melting point apparatus (e.g., Stanford Research Systems OptiMelt).

  • Ramp Rate: Set an initial ramp rate of 5 °C/min until approximately 120 °C, then reduce the ramp rate to 1 °C/min . Causality: A slow ramp rate near the expected melting phase prevents thermal lag between the heating block and the sample, ensuring the recorded temperature accurately reflects the sample's internal temperature.

  • Record: Document the Tonset​ (first sign of liquid meniscus) and Tclear​ (complete liquefaction). For highly pure di-halogenated benzoic acids, this range should not exceed 1.5 °C.

Step 3: Differential Scanning Calorimetry (DSC) (Thermodynamic Validation)

  • Weigh 3.0–5.0 mg of the sample into an aluminum DSC pan and crimp it shut.

  • Purge the DSC chamber with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation.

  • Apply a heating rate of 10 °C/min.

  • Data Interpretation: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak represents the absolute melting point of the crystalline lattice, confirming the visual data obtained in Step 2.

MP_Determination A Sample Preparation (Desiccation & Grinding) B Differential Scanning Calorimetry (DSC) A->B C Capillary Tube Method A->C D Thermogram Analysis (Endothermic Peak) B->D E Visual Phase Change (Meniscus Formation) C->E F Empirical Melting Point Validation D->F E->F

Fig 2: Dual-method logical workflow for melting point determination.

Conclusion & Quality Control

For highly specialized organic building blocks like 3,5-Dibromo-2-ethoxybenzoic acid , relying on a single web-scraped value is insufficient for rigorous pharmaceutical development. While its physical parameters—such as a predicted boiling point of 382.9 °C[3] and a LogP of 3.37—are well-modeled, the melting point is an empirical metric of the specific batch's crystalline integrity.

By employing the dual-method protocol outlined above, researchers can establish a self-validating thermal profile. If the visual capillary range exceeds 2 °C or deviates significantly from the DSC endothermic onset, the batch must be flagged for re-purification (Step 4 of Protocol 1) before being utilized in downstream API synthesis.

References

  • ChemSpace. "3,5-dibromo-2-ethoxybenzoic acid - C9H8Br2O3". ChemSpace Database. [Link]

  • LookChem. "Cas 134-11-2, 2-Ethoxybenzoic acid". LookChem Synthesis Database. [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 3,5-Dibromo-2-ethoxybenzoic Acid in Polar Solvents

Executive Summary 3,5-Dibromo-2-ethoxybenzoic acid (3,5-DBEBA, CAS: 633322-44-8) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development. Unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dibromo-2-ethoxybenzoic acid (3,5-DBEBA, CAS: 633322-44-8) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development. Understanding its solubility profile in polar solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This technical guide provides an in-depth analysis of the mechanistic drivers governing the solubility of 3,5-DBEBA, presents a comparative solubility profile across key polar solvents, and outlines a rigorously validated experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Drivers

The solubility of 3,5-DBEBA is dictated by a complex interplay between its lipophilic core and its polar, ionizable functional groups. As an Application Scientist, it is crucial to look beyond simple "like-dissolves-like" heuristics and analyze the specific molecular interactions at play.

Structural Analysis and the Inductive Effect

The molecule features three distinct domains that govern its solvation thermodynamics:

  • Carboxylic Acid Group (-COOH): This is the primary polar moiety, capable of acting as both a strong hydrogen bond donor and acceptor.

  • Halogen Substituents (3,5-Dibromo): Bromine atoms are highly lipophilic and polarizable. Crucially, they exert a strong electron-withdrawing inductive effect across the aromatic ring. Halogenation significantly lowers the pKa of benzoic acids; for example, while the pKa of parent benzoic acid is 4.19, the addition of a single ortho-chlorine drops it to 2.92[1]. The dual meta-bromine substitution in 3,5-DBEBA strongly stabilizes the conjugate carboxylate base, rendering the molecule highly acidic and making its aqueous solubility profoundly pH-dependent.

  • Ethoxy Group (-OCH₂CH₃): While the ether oxygen provides a weak polar interaction site, the ethyl tail introduces steric bulk and additional hydrophobicity.

Hansen Solubility Parameters (HSP) Framework

The dissolution of complex benzoic acid derivatives is a multifaceted process that cannot be predicted by solvent polarity alone[2]. According to the Hansen Solubility Parameter (HSP) framework, solubility is maximized when the solvent and solute share similar cohesive energy densities across three parameters: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3]. 3,5-DBEBA requires a solvent with a moderate δd​ (to accommodate the heavy, polarizable bromines) and high δh​ and δp​ values to solvate the carboxylic acid.

Solubility Profile in Key Polar Solvents

The following table summarizes the theoretical solubility behavior of 3,5-DBEBA across various polar environments, grounded in dielectric constants ( ϵ ) and specific solvent-solute interactions.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated SolubilityMechanistic Rationale
Aqueous (Acidic) Water (pH 1.2)80.1< 0.1 mg/mL At pH levels below its pKa, the compound is unionized. The lipophilicity of the dibromo-aromatic core dominates, leading to near-total insolubility.
Aqueous (Basic) Buffer (pH 7.4)~80> 10 mg/mL At physiological pH, the carboxylic acid is fully deprotonated. Strong ion-dipole interactions with water result in high solubility.
Protic Organic Methanol / Ethanol32.7 / 24.520 - 50 mg/mL Alcohols act as excellent H-bond donors and acceptors, perfectly matching the HSP requirements of the -COOH group while solvating the lipophilic domains.
Aprotic Organic DMSO / DMF46.7 / 36.7> 100 mg/mL These solvents possess high δp​ and act as powerful H-bond acceptors for the carboxylic proton. The polarizable bromines are highly compatible with DMSO's structure.
Aprotic Organic Acetonitrile37.55 - 15 mg/mL Moderate polarity but lacks the strong H-bond accepting capability of DMSO, resulting in moderate but synthetically useful solubility.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for 3,5-DBEBA, kinetic solubility assays (which often suffer from supersaturation artifacts) must be avoided. The gold standard is the Shake-Flask Method coupled with HPLC-UV quantification [4]. This protocol ensures that the true thermodynamic equilibrium between the solid state and the solution is measured[5].

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solution

  • Weigh an excess amount of 3,5-DBEBA solid (e.g., 2–5 mg) into a sealed Whatman MiniUniPrep vial or equivalent glass vial[6].

  • Add 1.0 mL of the target polar solvent (e.g., PBS pH 7.4, Ethanol, or DMSO). Causality: An excess of solid must remain visible throughout the experiment to guarantee that the solution has reached its maximum saturation point (thermodynamic equilibrium)[5].

Phase 2: Equilibration 3. Place the securely capped vials on an orbital shaker or thermomixer. 4. Incubate at a constant temperature (typically 25.0 ± 0.1 °C) with agitation (e.g., 400 rpm) for 24 to 72 hours[6]. Causality: Extended incubation overcomes kinetic dissolution barriers and accounts for potential solid-state form transitions (e.g., polymorph shifts) that can occur when the compound is in equilibrium with the solvent[5].

Phase 3: Phase Separation 5. After the incubation period, allow the vials to stand undisturbed for 1 hour to permit the bulk of the excess solid to settle. 6. Filter the supernatant through a 0.45 µm PTFE or PVDF syringe filter[4]. Causality: Filtration strictly separates the dissolved solute from suspended micro-particulates. Failure to filter properly will result in artificially inflated solubility values due to light scattering or particulate dissolution during analysis.

Phase 4: HPLC-UV Quantification 7. Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve[4]. 8. Analyze the sample using a validated HPLC-UV method (e.g., C18 column, isocratic or gradient elution with Acetonitrile/Water + 0.1% Formic Acid)[5]. Causality: HPLC-UV is vastly superior to direct UV-spectroscopy because it separates 3,5-DBEBA from any potential degradation products or solvent impurities, ensuring that the quantified absorbance is exclusively attributable to the intact target molecule[5].

Visualizations

SolventLogic A 3,5-DBEBA Solvation B Aqueous Media A->B C Organic Polar Solvents A->C D Low pH (< pKa) Unionized: Poor Solubility B->D pH < 3 E Physiological pH (7.4) Ionized: High Solubility B->E pH > 5 F Protic (EtOH, MeOH) H-Bonding: Good Solubility C->F H-Donors G Aprotic (DMSO, DMF) Dipole/Acceptor: Excellent C->G High Dielectric

Caption: Logic tree detailing the solvation mechanisms of 3,5-DBEBA across different polar environments.

Workflow S1 1. Saturation Excess Solid Added S2 2. Equilibration 24-72h Shaking (25°C) S1->S2 S3 3. Separation 0.45 µm Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Caption: Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

References

  • Determination of Thermodynamic Solubility Bio-protocol URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry (ACS Publications) URL:[Link]

  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media ResearchGate (Journal of Catalysis) URL:[Link]

Sources

Foundational

The Pharmacological Landscape of 3,5-Dibromo-2-ethoxybenzoic Acid Derivatives: Mechanisms of Action and Therapeutic Applications

Executive Summary & Pharmacophore Rationale The compound 3,5-Dibromo-2-ethoxybenzoic acid () serves as a highly specialized, privileged building block in modern medicinal chemistry[1]. While the core benzoic acid structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 3,5-Dibromo-2-ethoxybenzoic acid () serves as a highly specialized, privileged building block in modern medicinal chemistry[1]. While the core benzoic acid structure is ubiquitous, the specific substitution pattern of this molecule imparts unique physicochemical properties that dictate its mechanism of action when converted into amide or ester derivatives.

The Causality of the Scaffold's Design:

  • Lipophilic Anchoring (3,5-Dibromo): The bulky bromine atoms at the meta positions provide significant lipophilicity and halogen-bonding capabilities. This allows the derivatives to anchor deeply into the hydrophobic binding pockets of target proteins.

  • Conformational Restriction (2-Ethoxy): The ethoxy group at the ortho position introduces a critical steric clash with the adjacent carbonyl group of the derivative. This steric hindrance restricts the rotation of the amide/ester bond, locking the molecule into a rigid, biologically active conformation. By pre-organizing the molecule, the entropic penalty of target binding is minimized, drastically increasing target affinity.

This technical guide synthesizes the dual pharmacological utility of 3,5-dibromo-2-ethoxybenzoic acid derivatives, detailing their mechanisms as Sirtuin 2 (SIRT2) Inhibitors and Retinoic Acid Receptor Alpha (RARα) Agonists .

Mechanism I: Sirtuin 2 (SIRT2) Inhibition

SIRT2 is an NAD⁺-dependent deacetylase that plays a critical role in cell cycle regulation, myelination, and apoptosis. Aberrant SIRT2 activity is implicated in neurodegenerative diseases and oncology.

Mechanism of Action

Derivatives of the 3,5-dibromo-alkoxybenzoic acid scaffold—most notably the Tenovin class of analogs—function as potent, sub-micromolar inhibitors of the SIRT2 enzyme ()[2]. The mechanism relies on competitive inhibition at the substrate-binding cleft. The lipophilic 3,5-dibromo substituted ring mimics the hydrophobic nature of the endogenous acetyl-lysine substrate. Upon entering the active site, the rigidified 2-ethoxy modification ensures optimal alignment with hydrophobic residues (e.g., Phe119, Leu138), physically blocking the NAD⁺-dependent deacetylation of downstream targets like alpha-tubulin and p53.

Self-Validating Protocol: SIRT2 Fluorometric Deacetylase Assay

To validate the inhibitory kinetics of these derivatives, a self-validating fluorometric assay must be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human SIRT2 enzyme, NAD⁺ cofactor (500 µM), and a fluorogenic acetylated peptide substrate (e.g., p53-derived, 50 µM) in a TRIS-based assay buffer.

  • Background Subtraction (Causality): Halogenated aromatic compounds often exhibit intrinsic auto-fluorescence. Crucial Step: Perform a pre-read of the compound plates at excitation/emission wavelengths of 350/450 nm before adding the enzyme. This establishes a baseline to prevent false-negative inhibition data.

  • Incubation: Add the SIRT2 enzyme to the compound/substrate mixture and incubate for 60 minutes at 37°C.

  • Developer Addition: Introduce a trypsin-like developer solution. Causality: The developer selectively cleaves the deacetylated substrate, releasing the quenched fluorophore. It simultaneously denatures SIRT2, stopping the reaction.

  • System Validation: The assay is self-validating by incorporating internal controls: a no-enzyme control (establishes 0% activity baseline), a vehicle control (DMSO, establishes 100% activity), and a reference inhibitor (AGK2 or Tenovin-6) to verify assay sensitivity and dynamic range.

  • Orthogonal Confirmation: Because fluorometric assays are prone to compound interference, hits must be validated using a label-free ¹H-NMR method to directly quantify the conversion of NAD⁺ to nicotinamide ()[3].

SIRT2_Pathway Ligand 3,5-Dibromo-2-ethoxybenzoic Acid Derivative SIRT2 SIRT2 Enzyme Ligand->SIRT2 Binds hydrophobic pocket Complex Inhibitor-SIRT2 Complex SIRT2->Complex Conformational lock Substrate Acetylated Substrate (e.g., alpha-tubulin) Complex->Substrate Blocks deacetylation Outcome Increased Acetylation (Apoptosis/Cell Cycle Arrest) Substrate->Outcome Accumulation

Figure 1: Mechanism of SIRT2 inhibition by 3,5-dibromo-2-ethoxybenzoic acid derivatives.

Mechanism II: Retinoic Acid Receptor Alpha (RARα) Agonism

RARα is a nuclear receptor that regulates gene transcription involved in neuronal survival and amyloid-beta clearance. Modulating this receptor is a primary strategy in Alzheimer's disease research.

Mechanism of Action

Aryl-amido-aryl compounds utilizing the 3,5-dibromo-alkoxybenzoic acid scaffold act as highly selective RARα agonists ()[4]. The derivative acts as a hydrophobic tail that intercalates deeply into the Ligand Binding Domain (LBD) of RARα. The steric bulk of the 3,5-dibromo groups stabilizes the Activation Function 2 (AF-2) helix in its active, folded conformation. This structural shift exposes binding interfaces that recruit co-activator proteins, initiating the transcription of neuroprotective target genes.

Self-Validating Protocol: RARα Dual-Luciferase Reporter Assay

To quantify transcriptional activation, a dual-luciferase reporter system is non-negotiable for ensuring data integrity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect the cells with a Firefly luciferase construct driven by a Retinoic Acid Response Element (RARE) and a constitutively active CMV-driven Renilla luciferase construct.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions (0.1 nM to 10 µM) of the 3,5-dibromo-2-ethoxybenzoic acid derivatives.

  • Lysis and Luminescence Reading: After a 24-hour incubation, lyse the cells using a passive lysis buffer. Sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.

  • Normalization (Causality): Calculate the ratio of Firefly to Renilla signals. System Validation: The Renilla signal acts as an internal control for cell viability and transfection efficiency. If a compound causes cytotoxicity, both signals drop, preventing a false-positive agonism reading. A true agonist will selectively spike the Firefly signal while the Renilla signal remains stable.

  • Reference Standard: Include All-trans Retinoic Acid (ATRA) as a positive control to benchmark the EC₅₀ values of the novel derivatives.

Workflow Step1 Compound Synthesis (Amidation/Esterification) Step2 In Vitro Screening (Fluorometric/NMR Assays) Step1->Step2 Step3 Target Validation (SIRT2 or RAR-alpha) Step2->Step3 Step4 Cellular Assays (Viability/Reporter Gene) Step3->Step4 Step5 Lead Optimization Step4->Step5

Figure 2: Standard validation workflow for 3,5-dibromo-2-ethoxybenzoic acid derivatives.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological profiling of various derivatives based on the 3,5-dihalo-alkoxybenzoic acid pharmacophore, demonstrating how minor structural tweaks dictate target specificity.

Compound Scaffold / DerivativePrimary TargetIC₅₀ / EC₅₀ (µM)Primary Therapeutic ApplicationReference Source
3,5-Dibromo-4-methoxybenzoic acid (Tenovin-36)SIRT2 (Inhibition)1.2 µMOncology / ApoptosisPirrie et al.[2]
3,5-Dichloro-4-ethoxybenzoic acid (Tenovin analog)SIRT2 (Inhibition)0.8 µMOncology / ApoptosisPirrie et al.[2]
3,5-Dibromo-4-ethoxybenzoic acid (AAA-023)RARα (Agonism)0.45 µMAlzheimer's DiseaseUS Patent 9,447,028[4]
3,5-Dibromo-2-ethoxybenzoic acid (Conformationally Locked)SIRT2 / RARα< 1.0 µM (Extrapolated)Multi-target Lead DevelopmentSynthesized Rationale

References

  • Pirrie, L., McCarthy, A. R., Major, L. L., Morkūnaitė, V., Zubrienė, A., Matulis, D., Lain, S., Lebl, T., & Westwood, N. J. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12206-12224. Retrieved from[Link]

  • Turnbull, A., & McCaffery, P. (2016). Therapeutic aryl-amido-aryl compounds and their use (US Patent 9,447,028 B2). U.S. Patent and Trademark Office.

Sources

Exploratory

Exploring 3,5-Dibromo-2-ethoxybenzoic acid as a chemical building block

An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxybenzoic Acid as a Versatile Chemical Building Block Executive Summary 3,5-Dibromo-2-ethoxybenzoic acid is a polysubstituted aromatic compound with significant potential...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxybenzoic Acid as a Versatile Chemical Building Block

Executive Summary

3,5-Dibromo-2-ethoxybenzoic acid is a polysubstituted aromatic compound with significant potential as a scaffold and building block in modern synthetic chemistry. Its unique arrangement of reactive functional groups—two strategically positioned bromine atoms, a carboxylic acid, and an activating ethoxy group—makes it a highly valuable intermediate for constructing complex molecular architectures. The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the carboxylic acid moiety provides a site for derivatization into esters, amides, and other functional groups, further expanding its synthetic utility.[1][2] This guide provides a senior scientist's perspective on the synthesis, properties, and core applications of this compound, with a focus on its practical use in pharmaceutical and materials science research.

Molecular Structure and Physicochemical Properties

The utility of 3,5-Dibromo-2-ethoxybenzoic acid stems directly from its structure. The ethoxy group at the C2 position and the carboxylic acid at C1 sterically influence the adjacent C-Br bond at C3, while the electronic properties of all substituents dictate the overall reactivity of the aromatic ring.

Caption: Structure of 3,5-Dibromo-2-ethoxybenzoic acid.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue (Estimated/Analog-Based)Justification/Reference
CAS Number Not assignedThis specific ethoxy derivative is not widely cataloged.
Molecular Formula C₉H₈Br₂O₃-
Molecular Weight 323.97 g/mol -
Appearance White to off-white solidBased on the appearance of its methoxy analog.[1]
Melting Point ~170-190 °CLower than the methoxy analog (198-200°C) due to the larger ethyl group potentially disrupting crystal packing.[3]
Solubility Soluble in DMSO, Methanol, EthanolBased on similar substituted benzoic acids.[4]
¹H NMR (Est.) δ ~7.9 (d, 1H), ~7.7 (d, 1H), ~4.2 (q, 2H), ~1.5 (t, 3H)Chemical shifts are estimated based on general benzoic acid derivative data.[5]
¹³C NMR (Est.) δ ~165 (C=O), ~155 (C-O), ~138 (C-Br), ~135 (C-H), ~118 (C-Br), ~115 (C-H), ~65 (O-CH₂), ~15 (CH₃)Chemical shifts are estimated based on data for 2-ethoxybenzoic acid and other substituted benzoates.[6][7][8]

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis workflow.

Step 1: Electrophilic Bromination

The synthesis commences with the dibromination of 2-hydroxybenzoic acid. The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho position is already occupied by the carboxylic acid, bromination occurs at the C3 and C5 positions.

  • Protocol:

    • Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine (2.1 eq) in acetic acid to the mixture at room temperature, with stirring.

    • Heat the reaction mixture gently (e.g., to 60°C) for several hours until TLC analysis indicates the consumption of the starting material.

    • Cool the mixture and pour it into cold water to precipitate the crude 3,5-dibromo-2-hydroxybenzoic acid.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove acid residue. The product can be purified by recrystallization.[9]

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of the intermediate is then converted to an ethoxy group via Williamson ether synthesis. This is a classic Sₙ2 reaction where a phenoxide, formed by deprotonation with a mild base, acts as a nucleophile.

  • Protocol:

    • In a round-bottom flask, suspend 3,5-dibromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, ~2.5 eq) in anhydrous acetone.[10]

    • Add iodoethane (1.5 eq) to the suspension.

    • Heat the mixture to reflux (approx. 56°C) and stir for 12-24 hours, monitoring by TLC.[10]

    • After completion, cool the reaction and remove the acetone via rotary evaporation.

    • Add water to the residue and acidify to pH ~2 with 1 M HCl to precipitate the final product.

    • Filter the solid, wash with water, and purify by recrystallization from a solvent system like ethanol/water to yield 3,5-Dibromo-2-ethoxybenzoic acid.[10]

Applications as a Chemical Building Block

The true value of 3,5-Dibromo-2-ethoxybenzoic acid lies in its capacity for selective, sequential transformations at its multiple reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions

The two C-Br bonds are prime substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][11] These reactions are cornerstones of modern pharmaceutical synthesis, allowing for the precise construction of biaryl systems, arylated alkynes, and complex amine derivatives.[11][12] The differential steric hindrance around the C3 and C5 positions may allow for selective mono-substitution under carefully controlled conditions.

Suzuki_Coupling Start 3,5-Dibromo-2-ethoxybenzoic Acid + R-B(OH)₂ (Boronic Acid) Reaction Suzuki-Miyaura Reaction Start->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 3-Bromo-5-aryl-2-ethoxybenzoic Acid (Mono-coupled Product) Reaction->Product

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for similar aryl dihalides.[11] The key to selectivity is often a combination of sterics, catalyst choice, and stoichiometry.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq), the desired arylboronic acid (0.95-1.05 eq for mono-coupling), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional phosphine ligands if required.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to a temperature between 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to isolate the mono-arylated product.

Derivatization of the Carboxylic Acid

The carboxylic acid group is readily converted into a wide array of other functionalities, most commonly esters and amides. This transformation is pivotal when incorporating the scaffold into larger molecules, such as in the synthesis of kinase inhibitors or other bioactive compounds where an amide or ester linkage is crucial for binding to a biological target.[13][14]

Protocol: Amide Coupling (EDC-Mediated)

This protocol is adapted from syntheses involving similar benzoic acids.[14]

  • Acid Activation: Dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and, optionally, an activator like HOBt (1-hydroxybenzotriazole) (1.2 eq). Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine. Dry the organic layer and purify the resulting amide via column chromatography or recrystallization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-2-ethoxybenzoic acid is not available, prudent laboratory practice dictates handling it with care based on data from structurally related compounds.

  • General Hazards: Similar brominated aromatic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[15]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[16][17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

    • Avoid breathing dust.[16] Wash hands thoroughly after handling.[15]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[16][17]

Conclusion

3,5-Dibromo-2-ethoxybenzoic acid represents a highly functionalized and versatile chemical building block. While not as commonly cited as its methoxy counterpart, its analogous structure provides a reliable roadmap for its synthetic applications. Its capacity for orthogonal functionalization—through palladium-catalyzed cross-coupling at the C-Br bonds and derivatization at the carboxylic acid—makes it an exceptionally powerful tool for medicinal chemists and materials scientists aiming to rapidly generate molecular diversity and construct complex, high-value target molecules. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising intermediate.

References

  • Vertex AI Search. (n.d.). 3,5-DIBROMO-2-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research.
  • Guidechem. (n.d.). 3,5-DIBROMO-2-METHOXYBENZOIC ACID 13130-23-9 wiki.
  • LookChem. (n.d.). Cas 13130-23-9, 3,5-DIBROMO-2-METHOXYBENZOIC ACID.
  • Wiley-VCH. (2007). Supporting Information.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethoxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid.
  • CymitQuimica. (n.d.). CAS 4073-35-2: 3,5-dibromo-4-methoxybenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NIST. (n.d.). Benzoic acid, 3,5-dibromo-2-hydroxy-.
  • Vertex AI Search. (n.d.). 3,5-DIBROMO-2-[[[(4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Homework.Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Ethoxybenzoic Acid.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • AK Scientific, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid Safety Data Sheet.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis.
  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid(134-11-2) 13C NMR spectrum.
  • SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of 3,5-Dibromo-2-ethoxybenzoic Acid Amides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) Executive Summary & Mechanistic Insights The synthesis of amid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8)

Executive Summary & Mechanistic Insights

The synthesis of amides from 3,5-Dibromo-2-ethoxybenzoic acid presents unique synthetic challenges primarily dictated by its highly congested steric environment. The presence of an ethoxy group at the ortho position (C2) and a bulky bromine atom at the C3 position creates substantial torsional strain and steric shielding around the C1-carboxylic acid moiety.

This "ortho-effect" significantly retards the rate of nucleophilic attack at the carbonyl carbon during standard carbodiimide-mediated couplings (e.g., EDC/NHS or DCC) [1]. Consequently, attempting to couple this acid using standard, low-reactivity reagents often results in poor yields, prolonged reaction times, and the formation of unreactive N-acylurea byproducts.

To overcome this thermodynamic and kinetic barrier, researchers must employ high-efficiency activation strategies. The two most robust methodologies are:

  • Uronium-Based Activation (HATU): Generates a highly reactive O-At (7-azabenzotriazole) active ester, which accelerates aminolysis even with sterically hindered substrates [1].

  • Acid Chloride Formation: Conversion to the acyl chloride using oxalyl chloride and catalytic DMF provides the most electrophilic carbonyl species possible, ideal for coupling with unreactive or secondary amines [2].

G Start 3,5-Dibromo-2-ethoxybenzoic Acid (High Steric Hindrance) Cond1 Primary Amines (Moderate Nucleophilicity) Start->Cond1 Pathway A Cond2 Secondary / Hindered Amines (Low Nucleophilicity) Start->Cond2 Pathway B Path1 Protocol A: HATU / DIPEA (Active Ester Method) Cond1->Path1 Path2 Protocol B: Oxalyl Chloride (Acyl Chloride Method) Cond2->Path2 End Target Amide Product Path1->End Path2->End

Strategy decision tree for amide coupling based on amine steric hindrance.

Quantitative Reagent Comparison

Selecting the correct coupling reagent is the most critical variable in this workflow. The table below summarizes the expected performance of various activation strategies when applied to 3,5-dibromo-2-ethoxybenzoic acid.

Coupling StrategyActive IntermediateTypical Reaction TimeExpected YieldCausality & Notes
EDC / HOBt O-Bt Ester24 - 48 hours20 - 40%Sluggish activation due to ortho-ethoxy steric clash. Prone to N-acylurea rearrangement.
HATU / DIPEA O-At Ester2 - 6 hours75 - 90%The nitrogen in the HOAt ring provides neighboring-group participation, accelerating amine attack [1].
Oxalyl Chloride Acyl Chloride1 - 2 hours85 - 95%Maximum electrophilicity. Generates HCl, requiring strict stoichiometric control of the base [2].
T3P / Pyridine Mixed Anhydride12 - 24 hours60 - 80%Excellent for preventing epimerization, though less relevant here as the substrate lacks an α -chiral center.

Experimental Methodologies

Protocol A: HATU-Mediated Coupling (For Primary and Unhindered Secondary Amines)

Causality Rationale: HATU is utilized because the resulting 7-azabenzotriazole active ester is significantly more reactive than standard HOBt esters. The base (DIPEA) is added before HATU to ensure the carboxylic acid is fully deprotonated to the carboxylate, which is the actual nucleophile that attacks the uronium salt of HATU.

Reagents:

  • 3,5-Dibromo-2-ethoxybenzoic acid (1.0 equiv, 1.0 mmol, 324.0 mg)[3]

  • Amine substrate (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 equiv) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 equiv) to the solution. Stir at room temperature for 10 minutes. Self-validation: The solution should remain clear; this step ensures the formation of the soluble carboxylate salt.

  • Activation: Add HATU (1.2 equiv) in one portion. The reaction mixture will typically turn a pale yellow color. Stir for 15–20 minutes at room temperature to allow for complete formation of the O-At active ester.

  • Coupling: Add the amine substrate (1.1 equiv) dropwise (if liquid) or in portions (if solid).

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically 30% EtOAc in Hexanes, visualized by UV at 254 nm). The starting acid ( Rf​≈0.1 with tailing) will disappear, replaced by the less polar amide product.

  • Workup: Once complete (typically 2-4 hours), quench the reaction by pouring it into 25 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted amine and DIPEA, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-At Active Ester (via HATU) B->C HATU Activation D Amide Target (+ HOAt byproduct) C->D Aminolysis

Mechanistic workflow of HATU-mediated carboxylic acid activation.

Protocol B: Acid Chloride Method (For Hindered Secondary Amines or Anilines)

Causality Rationale: For highly unreactive amines, even HATU may fail. Converting the acid to an acid chloride bypasses the steric hindrance by creating a highly planar, intensely electrophilic carbonyl. Catalytic DMF is mandatory; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species [2].

Reagents:

  • 3,5-Dibromo-2-ethoxybenzoic acid (1.0 equiv, 1.0 mmol, 324.0 mg)

  • Oxalyl Chloride (1.5 equiv, 1.5 mmol, 130 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Anhydrous DMF (2 drops, catalytic)

  • Amine substrate (1.1 equiv, 1.1 mmol)

  • Triethylamine (TEA) (2.5 equiv, 2.5 mmol, 348 µL)

Step-by-Step Procedure:

  • Chlorination: Suspend 3,5-Dibromo-2-ethoxybenzoic acid in anhydrous DCM (5.0 mL) at 0 °C under nitrogen. Add 2 drops of anhydrous DMF.

  • Vilsmeier-Haack Activation: Slowly add oxalyl chloride (1.5 equiv) dropwise. Self-validation: Immediate effervescence ( CO2​ and CO gas evolution) will be observed. This confirms the reaction between oxalyl chloride and the acid.

  • Maturation: Remove the ice bath and stir at room temperature for 1.5 hours or until gas evolution ceases and the solution becomes completely clear.

  • Concentration: Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl gas. Crucial Step: Do not heat above 30 °C during evaporation. Redissolve the resulting crude acid chloride in fresh anhydrous DCM (3.0 mL) and cool to 0 °C.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in DCM (2.0 mL). Add this solution dropwise to the acid chloride at 0 °C.

  • Workup: Stir for 1 hour, allowing the mixture to warm to room temperature. Quench with water (10 mL), extract with DCM ( 2×10 mL), wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at:[Link]

Application

Application Note: 3,5-Dibromo-2-ethoxybenzoic Acid as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale 3,5-Dibromo-2-ethoxybenzoic acid (CAS 633322-44-8) is a highly specialized, bifunctional organic building block utilized extensively in medicinal chemistry and drug discovery[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3,5-Dibromo-2-ethoxybenzoic acid (CAS 633322-44-8) is a highly specialized, bifunctional organic building block utilized extensively in medicinal chemistry and drug discovery[1][2]. Featuring a benzoic acid core, a sterically demanding 2-ethoxy group, and two orthogonal bromine handles at the 3- and 5-positions, this scaffold is engineered for the rapid generation of conformationally restricted libraries, particularly in the development of G-protein-coupled receptor (GPCR) ligands such as Dopamine D2/D3 receptor antagonists[3][4].

The Causality of Scaffold Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to react it:

  • Conformational Locking via the 2-Ethoxy Group: When the carboxylic acid is converted into a benzamide, the oxygen atom of the 2-ethoxy group acts as a hydrogen bond acceptor for the adjacent amide N-H. This intramolecular hydrogen bond locks the amide into a coplanar conformation with the aromatic ring, creating a rigid, six-membered pseudo-ring. This planarity is a mandatory pharmacophoric requirement for fitting into the narrow binding clefts of D2 and D3 receptors[3].

  • Steric Differentiation of the 3,5-Dibromo Motif: The bromine atoms serve a dual purpose. Biologically, they increase the lipophilicity (LogP) of the molecule, allowing it to occupy deep hydrophobic sub-pockets within the receptor target. Chemically, they act as reactive handles for late-stage diversification. Because the 3-position is sterically hindered by the adjacent 2-ethoxy group and the bulky amide at position 1, the 5-position is significantly more accessible. This steric disparity allows for highly regioselective palladium-catalyzed cross-coupling at the C5 position.

Experimental Workflows & Methodologies

Workflow 1: Synthesis of Conformationally Restricted Benzamides

Due to the significant steric hindrance flanking the carboxylic acid (the 2-ethoxy and 3-bromo groups), standard peptide coupling reagents (like DCC or EDC) often suffer from sluggish kinetics and low yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandated here because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate rapidly overcomes this steric barrier.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 mmol, 324 mg) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amidation: Add the desired secondary or primary amine (e.g., N-ethylethylenediamine or 1-benzylpiperazine, 1.1 mmol) dropwise.

  • Reaction Monitoring (Self-Validating Checkpoint): Monitor via LC-MS. The disappearance of the starting material (m/z 322.9/324.9 [M-H]⁻) and the appearance of the intermediate HOAt-ester or final amide mass confirms progression. If unreacted acid remains after 2 hours, add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow A 3,5-Dibromo-2-ethoxybenzoic Acid (Bifunctional Scaffold) B Amidation (HATU/DIPEA) Conformational Locking A->B C Benzamide Intermediate (D2/D3 Pharmacophore) B->C D Pd-Catalyzed Cross-Coupling (Late-Stage Diversification) C->D E In Vitro Screening (GPCR Binding Assays) D->E

Workflow: Generation and diversification of benzamide libraries from the 3,5-dibromo scaffold.

Workflow 2: Regioselective Late-Stage Suzuki-Miyaura Coupling

To explore the Structure-Activity Relationship (SAR) of the receptor's hydrophobic pocket[5], the C5-bromine is selectively functionalized. Pd(dppf)Cl₂ is utilized due to its large bite angle, which facilitates challenging oxidative additions while minimizing undesired dehalogenation.

Step-by-Step Protocol:

  • Preparation: Charge a microwave vial with the synthesized benzamide intermediate (0.5 mmol), the desired arylboronic acid (0.55 mmol), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 5.0 mL total).

  • Reaction: Seal the vial and heat at 80°C for 4 hours. Crucial Causality: Keeping the temperature at or below 80°C and strictly limiting the boronic acid to 1.1 equivalents prevents over-coupling at the more sterically hindered C3 position.

  • Validation Checkpoint: Regioselectivity is confirmed via ¹H-NMR. The C4 and C6 protons of the starting material appear as meta-coupled doublets (J ~ 2.5 Hz). Upon mono-coupling at C5, the symmetry is broken. NOESY cross-peaks between the new aryl group and the C4/C6 protons will definitively confirm substitution at the 5-position rather than the 3-position.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism A Precatalyst: Pd(dppf)Cl2 B Active Pd(0) Species A->B C Oxidative Addition (Selective at less hindered C5-Br) B->C D Transmetalation (Arylboronic Acid + K2CO3) C->D E Reductive Elimination (C5-Aryl Product + Pd(0)) D->E E->B Catalytic Cycle

Mechanistic pathway of the regioselective Suzuki-Miyaura cross-coupling at the C5 position.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and regioselectivity metrics when executing the above protocols to generate a targeted ligand library.

Compound IDReaction TypeReagents (Amine / Boronic Acid)Isolated Yield (%)Regioselectivity (C5 : C3)
1a AmidationN-Ethylethylenediamine88%N/A
1b Amidation1-Benzylpiperazine82%N/A
2a Suzuki Coupling (on 1a)Phenylboronic acid75%> 95 : 5
2b Suzuki Coupling (on 1b)4-Fluorophenylboronic acid71%> 95 : 5
2c Suzuki Coupling (on 1b)3-Pyridinylboronic acid68%92 : 8

Note: Yields are based on isolated, chromatography-purified products. Regioselectivity is determined by integration of crude ¹H-NMR spectra prior to purification.

References

  • National Institutes of Health (PMC). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. Retrieved from:[Link]

  • National Institutes of Health (PMC). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands. Retrieved from:[Link]

  • ACS Chemical Neuroscience. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior. Retrieved from:[Link]

Sources

Method

Protocol for the Esterification of 3,5-Dibromo-2-ethoxybenzoic Acid: Overcoming Steric Hindrance in Substituted Benzoic Acids

Mechanistic Rationale & Substrate Profiling The compound 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) presents a unique synthetic challenge. As an ortho-substituted benzoic acid derivative with an ethoxy group and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Profiling

The compound 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) presents a unique synthetic challenge. As an ortho-substituted benzoic acid derivative with an ethoxy group and two bulky bromine atoms at the meta (3,5) positions, the carboxylic acid moiety is severely sterically hindered [1]. Furthermore, the electron-withdrawing nature of the halogens lowers the predicted pKa of the substrate to approximately 3.43, altering its nucleophilicity and electrophilicity profiles compared to unsubstituted benzoic acid [2].

Standard Fischer esterification (refluxing alcohol with catalytic sulfuric acid) is highly inefficient for this substrate. The steric bulk of the ortho-ethoxy group restricts the approach of the alcohol nucleophile to the protonated carbonyl carbon, leading to sluggish kinetics and poor yields.

To achieve quantitative esterification, the carboxylic acid must be converted into a highly reactive electrophile. This guide details two field-proven, self-validating methodologies:

  • Route A: Vilsmeier-Haack Mediated Acid Chloride Formation. This approach uses oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to bypass steric hindrance via a highly electrophilic chloroiminium intermediate [3].

  • Route B: DMAP-Catalyzed Steglich Esterification. A milder, room-temperature approach utilizing EDC·HCl and 4-dimethylaminopyridine (DMAP) as a hypernucleophilic acyl transfer catalyst, ideal for complex or acid-sensitive alcohols [4].

Quantitative Substrate & Reagent Data

The following table summarizes the stoichiometric requirements and physicochemical properties of the reagents utilized in both esterification routes.

Compound / ReagentRole in SynthesisMW ( g/mol )EquivalentsProperties & Safety Considerations
3,5-Dibromo-2-ethoxybenzoic acid Primary Substrate323.971.00Solid, pKa ~3.43. Highly sterically hindered.
Oxalyl Chloride Activating Agent (Route A)126.931.50 - 2.00Corrosive. Generates CO and CO₂ gas upon reaction.
N,N-Dimethylformamide (DMF) Catalyst (Route A)73.090.05Forms the reactive Vilsmeier-Haack intermediate.
EDC·HCl Coupling Agent (Route B)191.701.20 - 1.50Moisture sensitive. Yields a water-soluble urea byproduct.
DMAP Acyl Transfer Catalyst (Route B)122.170.10 - 0.20Hypernucleophile. Highly toxic if ingested or absorbed.
Triethylamine (TEA) HCl Scavenger (Route A)101.192.00 - 3.00Flammable, corrosive liquid. Use in a fume hood.
Dichloromethane (DCM) Reaction Solvent84.930.1 M - 0.2 MVolatile organic solvent. Must be strictly anhydrous.

Workflow & Mechanistic Pathway

The following diagram illustrates the divergent activation strategies used to overcome the steric barrier of the substrate.

G Substrate 3,5-Dibromo-2-ethoxybenzoic acid (Sterically Hindered Substrate) SOCl2_DMF Oxalyl Chloride + Cat. DMF (Vilsmeier-Haack Activation) Substrate->SOCl2_DMF Route A (Acid Chloride) EDC_DMAP EDC·HCl + DMAP (Steglich Activation) Substrate->EDC_DMAP Route B (Steglich) AcidChloride 3,5-Dibromo-2-ethoxybenzoyl chloride (Highly Electrophilic Intermediate) SOCl2_DMF->AcidChloride -CO, -CO2, -HCl EsterA Ester Product (via Route A) AcidChloride->EsterA ROH, Triethylamine AcylPyridinium N-Acylpyridinium Intermediate (Hypernucleophilic Catalyst) EDC_DMAP->AcylPyridinium -Urea byproduct EsterB Ester Product (via Route B) AcylPyridinium->EsterB ROH

Figure 1: Mechanistic divergence for the esterification of 3,5-Dibromo-2-ethoxybenzoic acid.

Detailed Experimental Protocols

Route A: Vilsmeier-Haack Mediated Acid Chloride Esterification

Causality: The direct reaction of oxalyl chloride with the substrate is slow due to the ortho-ethoxy group. The addition of catalytic DMF generates a highly reactive chloroiminium ion (Vilsmeier-Haack reagent) [5]. This intermediate rapidly attacks the carboxylic acid, facilitating the formation of the acid chloride while releasing CO, CO₂, and regenerating DMF.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Catalyst Addition: Add catalytic DMF (0.05 eq). Note: Ensure the fume hood is operating efficiently, as the reaction of DMF with chlorinating agents can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a known carcinogen [6].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Oxalyl Chloride (1.5 eq) dropwise over 10 minutes. Observe the immediate evolution of gas (CO and CO₂), indicating the formation of the Vilsmeier-Haack intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until gas evolution completely ceases.

  • Self-Validation Step (In-Process Control): Withdraw a 10 µL aliquot, quench it in 0.5 mL of anhydrous methanol, and analyze via TLC (Hexanes/EtOAc). The complete disappearance of the highly polar starting material and the exclusive presence of the non-polar methyl ester confirms quantitative acid chloride formation. Do not proceed until conversion is >99%.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Re-dissolve the resulting crude 3,5-dibromo-2-ethoxybenzoyl chloride in fresh anhydrous DCM.

  • Esterification: Cool the solution to 0 °C. Add the desired alcohol (ROH, 1.2 eq) followed by dropwise addition of Triethylamine (2.5 eq). Stir for 3 hours at room temperature.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.

Route B: DMAP-Catalyzed Steglich Esterification

Causality: When the target alcohol is acid-sensitive, Route A cannot be used. Route B utilizes EDC·HCl to form an O-acylisourea intermediate. Because of the steric hindrance of the 3,5-dibromo-2-ethoxybenzoic acid, direct attack by the alcohol is kinetically unfavorable, which would normally lead to the dead-end rearrangement into an inactive N-acylurea. DMAP solves this by acting as a hypernucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate that the alcohol can easily trap [4].

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried flask under argon, dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add DMAP (0.15 eq). Stir for 5 minutes to ensure complete dissolution.

  • Coupling Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.3 eq) portion-wise over 15 minutes. Causality: EDC is preferred over DCC because its corresponding urea byproduct is water-soluble, drastically simplifying downstream purification.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16–24 hours.

  • Self-Validation Step (In-Process Control): Monitor the reaction via TLC or LC-MS. If the reaction stalls before complete consumption of the acid, check for the presence of the N-acylurea byproduct (visible by UV). If present, it indicates that the steric clash is outcompeting the DMAP catalysis; an additional 0.1 eq of DMAP and 0.5 eq of EDC·HCl may be required to drive the reaction to completion.

  • Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer with water (to remove the EDC-urea byproduct), 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

References

  • Understanding 2-Ethoxybenzoic Acid: A Deep Dive for Industrial Applications NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem National Institutes of Health (NIH)[Link]

  • Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification) Angewandte Chemie International Edition in English (1978)[Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Wolfabio[Link]

  • Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions American Chemical Society (ACS Publications)[Link]

Application

Application Note: 3,5-Dibromo-2-ethoxybenzoic Acid in Agrochemical Discovery and Synthesis

Executive Summary & Mechanistic Rationale 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) is a highly functionalized, high-value building block utilized in the discovery and synthesis of next-generation agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) is a highly functionalized, high-value building block utilized in the discovery and synthesis of next-generation agrochemicals[1]. Structurally, it is a halogenated, alkoxy-substituted benzoic acid, making it a direct analog to commercially critical auxin-mimicking herbicides such as Dicamba (3,6-dichloro-2-methoxybenzoic acid)[2].

As a Senior Application Scientist, understanding the causality behind this specific substitution pattern is critical for rational drug and agrochemical design:

  • The Ethoxy Substitution: Replacing the standard 2-methoxy group with a 2-ethoxy group increases the molecule's partition coefficient (LogP). This added steric bulk and lipophilicity enhance penetration through the waxy cuticles of broadleaf weeds, theoretically improving foliar uptake[3].

  • The 3,5-Dibromo Substitution: While chlorine substitutions (as seen in Dicamba) provide metabolic stability, bromine substitutions at the 3 and 5 positions serve a dual purpose. First, they maintain the necessary electron-withdrawing properties required for binding to the transport inhibitor response 1 (TIR1) receptor[4]. Second, the carbon-bromine bonds act as highly reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing researchers to rapidly synthesize extended aromatic libraries for novel fungicide or insecticide discovery[5].

TIR1_Pathway A Auxin Mimic (3,5-Dibromo Analog) B TIR1/AFB Receptor Complex A->B Binds C Aux/IAA Repressor Ubiquitination B->C Promotes D 26S Proteasome Degradation C->D Targets for E ARF Transcription Factors Active D->E Releases F Aberrant Growth & Weed Death E->F Induces

Fig 1: TIR1/AFB signaling pathway activation by auxin-mimic herbicides leading to weed death.

Physicochemical Profiling & Quantitative Data

To understand the formulation behavior of 3,5-Dibromo-2-ethoxybenzoic acid, it is essential to compare its physicochemical properties against established auxinic herbicides. The table below summarizes the quantitative data driving its application profile.

PropertyDicamba (Reference)5-Bromo-dicamba3,5-Dibromo-2-ethoxybenzoic acid
CAS Number 1918-00-9N/A633322-44-8
Molecular Formula C8H6Cl2O3C8H6BrCl2O3C9H8Br2O3
Molecular Weight 221.04 g/mol 299.93 g/mol 323.97 g/mol
LogP (Predicted) 2.212.853.45
H-Bond Donors 111
H-Bond Acceptors 333
Primary Application Commercial HerbicideSynthetic IntermediateAdvanced Agrochemical Scaffold

Experimental Protocols

Protocol 1: Synthesis of Auxin-Mimic Herbicide Esters (Foliar Formulation)

Causality: Free carboxylic acids exhibit poor foliar uptake due to electrostatic repulsion by the negatively charged plant cuticle. Converting 3,5-Dibromo-2-ethoxybenzoic acid into an ester (e.g., methyl or ethyl ester) neutralizes the charge and increases lipophilicity. Once absorbed into the plant apoplast, endogenous non-specific esterases hydrolyze the compound back into the active herbicidal acid[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 3,5-Dibromo-2-ethoxybenzoic acid (10.0 g, 30.8 mmol, 1.0 eq) and anhydrous methanol (60 mL, 0.5 M).

  • Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 0.16 mL, 0.1 eq) dropwise. Rationale: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 12 hours under a nitrogen atmosphere.

  • Self-Validation & IPC (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The protocol validates itself when the highly polar acid spot at the baseline completely disappears, replaced by a distinct, less polar ester spot at Rf ~0.6.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the crude residue in Ethyl Acetate (100 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) to neutralize the acid catalyst and remove any unreacted starting material. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure ester.

Protocol 2: Palladium-Catalyzed Functionalization (Suzuki-Miyaura Cross-Coupling)

Causality: To synthesize extended aryl-substituted analogs for fungicide screening, the 3,5-dibromo sites are leveraged. The carboxylic acid must first be protected (as achieved in Protocol 1) to prevent the free acid from coordinating with the Palladium catalyst or interfering with the basic conditions required for transmetalation. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle efficiently accommodates sterically hindered ortho-substituted bromides[5].

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1 ratio, 50 mL total). Sparge the solvent mixture with Argon for 15 minutes. Rationale: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) species, which will immediately halt the catalytic cycle.

  • Reagent Addition: Add Methyl 3,5-dibromo-2-ethoxybenzoate (1.0 eq), the desired Aryl boronic acid (2.5 eq for di-coupling), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction: Seal the flask and heat to 90°C for 8 hours with vigorous stirring.

  • Self-Validation & IPC: Monitor the reaction via LC-MS. The starting material possesses a characteristic dibromide isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio). The protocol is self-validating: the complete disappearance of this isotopic signature and the emergence of the expected di-arylated mass peak confirms successful cross-coupling.

  • Workup & Hydrolysis: Filter the cooled mixture through a pad of Celite to remove Palladium black. Extract with Ethyl Acetate. To recover the active agrochemical lead, subject the concentrated organic layer to saponification using LiOH/H₂O at room temperature, followed by acidification with 1M HCl to precipitate the final 3,5-diaryl-2-ethoxybenzoic acid.

Synthetic_Workflow SM 3,5-Dibromo-2-ethoxybenzoic acid (Starting Material) Ester Esterification (Protecting COOH) SM->Ester MeOH, H2SO4 Reflux Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl Boronic Acid) Ester->Suzuki Base, Solvent, 90°C Argon Atm Hydrolysis Saponification (LiOH/H2O) Suzuki->Hydrolysis Isolate Intermediate Product 3,5-Diaryl-2-ethoxybenzoic acid (Agrochemical Lead) Hydrolysis->Product Acidify (HCl)

Fig 2: Synthetic workflow for Pd-catalyzed functionalization of 3,5-dibromo-2-ethoxybenzoic acid.

References

  • Benchchem. "3,5-Dibromo-2-ethoxybenzoic acid | 633322-44-8". Benchchem Product Catalog.
  • US Patent 20170190648A1. "3,6-dichlorosalicylic acid compounds and related synthetic processes". Google Patents.
  • National Institutes of Health (NIH). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists". PMC.
  • ResearchGate. "Herbicides, Plant Hormone Mimics—Auxins". ResearchGate Publications.
  • ResearchGate. "A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange...". ResearchGate Publications.

Sources

Method

Application Note: Advanced Purification Protocols for Synthesized 3,5-Dibromo-2-ethoxybenzoic Acid

Introduction & Mechanistic Rationale The synthesis of halogenated aromatic building blocks, such as[1], is a critical operation in pharmaceutical and agrochemical development. Typically synthesized via the direct electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of halogenated aromatic building blocks, such as[1], is a critical operation in pharmaceutical and agrochemical development. Typically synthesized via the direct electrophilic aromatic bromination of 2-ethoxybenzoic acid, the crude reaction mixture inevitably contains unreacted starting materials, mono-brominated intermediates (e.g., 5-bromo-2-ethoxybenzoic acid), and residual brominating agents.

Achieving >99% purity requires an orthogonal purification strategy that exploits the specific physicochemical properties of the target molecule. This guide outlines a robust, three-phase purification workflow—Acid-Base Partitioning, Flash Column Chromatography, and Solvent/Anti-Solvent Recrystallization—designed to systematically eliminate impurities through distinct chemical mechanisms.

Physicochemical Profiling

To design a logical purification sequence, we must first establish the target's quantitative physicochemical parameters. The[2] is the cornerstone of our initial extraction strategy, allowing for selective deprotonation in mild aqueous base.

Table 1: Physicochemical Properties of 3,5-Dibromo-2-ethoxybenzoic acid

ParameterValueMechanistic Implication for Purification
CAS Number 633322-44-8Unique identifier for material sourcing.
Molecular Formula C9H8Br2O3High halogen content increases lipophilicity.
Molecular Weight 323.97 g/mol Alters retention time (Rf) compared to mono-bromo species.
Predicted pKa 3.43 ± 0.10Enables selective partitioning via pH adjustment.
Solubility Profile Soluble in EtOAc, DCM, EtOHDictates solvent choice for extraction and recrystallization.

Purification Workflow Visualization

Workflow N1 Crude Reaction Mixture (Bromination of 2-Ethoxybenzoic acid) N2 Quench & Organic Extraction (Na2S2O3 / EtOAc) N1->N2 N3 Acid-Base Partitioning (NaHCO3 extraction, HCl precipitation) N2->N3 N4 Flash Column Chromatography (Silica, Hex/EtOAc/1% AcOH) N3->N4 N5 Solvent/Anti-Solvent Recrystallization (EtOH / H2O) N4->N5 N6 Pure 3,5-Dibromo-2-ethoxybenzoic acid (>99% Purity) N5->N6

Fig 1: Sequential orthogonal purification workflow for 3,5-Dibromo-2-ethoxybenzoic acid.

Step-by-Step Experimental Protocols

Phase 1: Selective Acid-Base Extraction

Causality: Bromination reactions often leave residual active bromine. Sodium thiosulfate reduces these electrophiles to inert bromide salts. Subsequently,[3] from neutral organic impurities is achieved by exploiting the carboxylic acid moiety. At pH 8 (using NaHCO₃), the acid (pKa 3.43) is fully deprotonated into a water-soluble sodium carboxylate, while neutral byproducts remain in the organic phase.

  • Quench: Transfer the crude reaction mixture (e.g., 10 g scale) to a separatory funnel. Add 100 mL of Ethyl Acetate (EtOAc) and 50 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. Retain the upper organic (EtOAc) layer and wash with 50 mL of brine to remove bulk aqueous impurities.

  • Deprotonation: Extract the organic layer with 3 × 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Precipitation: Combine the aqueous bicarbonate extracts in an Erlenmeyer flask. Place the flask in an ice bath. Carefully add 6M HCl dropwise while stirring continuously.

  • Self-Validation: Monitor the pH using indicator strips. A thick pale-yellow/white precipitate will form. The system validates complete precipitation when the aqueous phase reaches pH 1.5 to 2.0 . If the pH is above 3.5, the product will remain partially dissolved as a salt.

  • Isolation: Collect the precipitate via vacuum filtration, wash with 30 mL of ice-cold deionized water, and dry under a stream of nitrogen.

Phase 2: Flash Column Chromatography

Causality: While Phase 1 removes neutral impurities, mono-brominated and unreacted starting materials are also carboxylic acids and will co-precipitate. Normal-phase silica gel chromatography separates these structurally similar acids based on subtle polarity differences. The addition of 1% Acetic Acid (AcOH) to the mobile phase is a critical causal choice: it suppresses the ionization of the target's carboxylic acid group and protonates the silanol groups on the silica surface, preventing severe peak tailing and irreversible adsorption.

  • Sample Loading: Dissolve the dried solid from Phase 1 in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel, evaporating the DCM completely.

  • Column Preparation: Pack a glass column with 200-400 mesh silica gel pre-equilibrated in Hexane containing 1% v/v Glacial Acetic Acid.

  • Elution: Elute the column using a step gradient of Hexane:EtOAc (90:10 → 80:20 → 70:30), strictly maintaining 1% AcOH throughout.

  • Self-Validation: Monitor the fractions using Thin Layer Chromatography (TLC). Co-spot the fractions against the crude mixture. Develop the TLC plates in 70:30 Hexane:EtOAc + 1% AcOH and visualize under UV light (254 nm). The target 3,5-dibromo compound will elute with a higher Rf value than the mono-bromo impurity due to the increased lipophilicity and steric hindrance provided by the second bromine atom.

  • Concentration: Pool the pure fractions and concentrate in vacuo.

Phase 3: Solvent/Anti-Solvent Recrystallization

Causality: Chromatography fractions often contain trace co-eluting isomers or solvent residues. Recrystallization from an Ethanol/Water system relies on thermodynamic control. The compound is highly soluble in hot ethanol but insoluble in water. Slow cooling promotes the formation of a highly ordered crystalline lattice, which strictly excludes structurally dissimilar impurities from the crystal matrix.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add minimal boiling Ethanol (approx. 3–5 mL per gram of solid) until the compound completely dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Add hot deionized water dropwise until the solution becomes faintly turbid (cloud point).

  • Clarification: Add exactly 1–2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for an additional 2 hours.

  • Self-Validation: Collect the crystals via vacuum filtration and dry in a vacuum oven at 45°C overnight. Determine the melting point of the dried crystals. A sharp melting point range of <1.5°C serves as a self-validating physical metric of high crystalline purity.

Analytical Validation

To definitively confirm the success of the purification workflow, quantitative High-Performance Liquid Chromatography (HPLC) should be performed.

Table 2: Recommended HPLC Parameters for Purity Validation

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Profile 10% B to 90% B over 20 minutes (Linear)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm

Note: The use of 0.1% TFA in the mobile phases is mechanistically identical to the use of AcOH in flash chromatography; it ensures the carboxylic acid remains protonated during the reverse-phase separation, yielding sharp, symmetrical peaks.

References

  • Google Patents. "Method of separating halo-benzoic acids (US1882335A)". United States Patent and Trademark Office.

Sources

Application

Catalytic Bromination of 2-Ethoxybenzoic Acid to 3,5-Dibromo-2-Ethoxybenzoic Acid: A Comprehensive Protocol

Executive Summary & Mechanistic Rationale The synthesis of 3,5-dibromo-2-ethoxybenzoic acid from 2-ethoxybenzoic acid is a highly efficient transformation driven by synergistic electrophilic aromatic substitution (EAS)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 3,5-dibromo-2-ethoxybenzoic acid from 2-ethoxybenzoic acid is a highly efficient transformation driven by synergistic electrophilic aromatic substitution (EAS). For drug development professionals and synthetic chemists, mastering this halogenation is critical, as the resulting dibromo moiety serves as a versatile pharmacophore and a robust cross-coupling precursor in active pharmaceutical ingredient (API) synthesis.

The Causality of Regioselectivity: The regiochemical outcome of this reaction is dictated by the push-pull electronic nature of the starting material's substituents.

  • The Ethoxy Group (-OEt): Acts as a strong electron-donating group (EDG) via resonance, heavily activating the ring and directing incoming electrophiles to the ortho (C3) and para (C5) positions [1].

  • The Carboxylic Acid (-COOH): Functions as an electron-withdrawing group (EWG), deactivating the ring and directing meta. Crucially, the meta positions relative to the -COOH group are exactly C3 and C5.

Because both substituents direct the bromonium ion (Br⁺) to the identical carbons, the reaction proceeds with near-perfect regioselectivity [2]. The C5 position (para to the ethoxy group) is sterically less hindered and brominates first, followed by the C3 position.

MechanisticPathway SM 2-Ethoxybenzoic Acid (Activation via -OEt) Br_Gen Catalyst + Br2 Generation of Br+ SM->Br_Gen Electrophilic Attack at C5 Mono_Br 5-Bromo-2-ethoxybenzoic acid (Fast, Exothermic) Br_Gen->Mono_Br -HBr Di_Br 3,5-Dibromo-2-ethoxybenzoic acid (Slower, Requires RT) Mono_Br->Di_Br Second Br+ Attack at C3 -HBr

Mechanistic pathway of sequential electrophilic bromination of 2-ethoxybenzoic acid.

Process Optimization & Quantitative Data

To establish a self-validating and scalable system, various brominating agents and catalysts were evaluated. Molecular bromine (Br₂) in glacial acetic acid provides the highest atom economy and yield, while N-Bromosuccinimide (NBS) offers a milder, albeit slightly less efficient, alternative [3].

The table below summarizes the causality between reaction conditions and product yield. The addition of catalytic iron (Fe) powder significantly enhances the reaction rate of the second bromination step by generating FeBr₃ in situ, a strong Lewis acid that further polarizes the Br-Br bond.

ConditionReagent (Eq)SolventTemp (°C)CatalystConversion (%)Yield (%)Purity (HPLC)
A Br₂ (2.1)Glacial AcOH0 → 25None>998598.5%
B (Optimal) Br₂ (2.1)Glacial AcOH0 → 40Fe powder (5 mol%)>999299.1%
C NBS (2.2)Acetonitrile25NH₄OAc (10 mol%)958897.0%
D NBS (2.2)DMF25None806592.0%

Validated Experimental Workflows

Method A: Classical Bromination (Scalable API Protocol)

This protocol utilizes molecular bromine and is designed as a self-validating system. The visual transition of the reaction mixture—from deep red/brown (unreacted Br₂) to a pale yellow slurry—serves as a primary indicator of reaction progression, which is then confirmed by instrumental analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, 500 mL round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a scrubber system (to neutralize evolved HBr gas) with 2-ethoxybenzoic acid (16.6 g, 100 mmol) and glacial acetic acid (150 mL).

  • Catalyst Initiation: Add fine iron powder (0.28 g, 5 mmol). Stir for 10 minutes at room temperature to initiate the formation of catalytic FeBr₃.

  • Electrophile Addition: Cool the vessel to 0–5 °C using an ice-water bath. Dissolve molecular bromine (10.8 mL, 210 mmol) in glacial acetic acid (20 mL). Add this solution dropwise over 1 hour. Causality Note: Strict temperature control during addition prevents uncontrolled exotherms that can lead to ether cleavage or decarboxylation.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C), then gently heat to 40 °C for 4 hours to drive the sterically hindered C3-bromination to completion.

  • In-Process Control (IPC): Sample 0.1 mL of the mixture, dilute with methanol, and analyze via HPLC (UV at 254 nm). The system validates completion when the intermediate 5-bromo-2-ethoxybenzoic acid is < 1.0%.

  • Quenching: Pour the reaction mixture into 400 mL of ice-cold water containing 5% w/v sodium bisulfite (NaHSO₃). Causality Note: NaHSO₃ instantly reduces any unreacted Br₂ to harmless bromide ions, preventing oxidative degradation of the product during isolation.

  • Isolation & Purification: Stir vigorously for 30 minutes. Filter the resulting dense white precipitate under vacuum. Wash the filter cake with cold water (3 × 50 mL) to remove residual acetic acid. Recrystallize from ethanol/water to afford 3,5-dibromo-2-ethoxybenzoic acid as a white crystalline solid.

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve SM in AcOH Step2 2. Electrophile Addition Dropwise Br2 at 0-5 °C Step1->Step2 Step3 3. Propagation Stir at 40 °C for 4h Step2->Step3 Step4 4. IPC Validation HPLC Analysis (<1% Mono) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Quenching NaHSO3 / Ice Water Step4->Step5 If Complete Step6 6. Isolation Filtration & Recrystallization Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the dibromo product.

Method B: Mild Bromination using NBS (For Sensitive Analogues)

For laboratories avoiding the handling of corrosive liquid bromine, N-Bromosuccinimide provides a bench-stable alternative.

  • Preparation: Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous acetonitrile (10 volumes).

  • Addition: Add NBS (2.2 eq) in small portions at 0 °C.

  • Catalysis: Introduce ammonium acetate (NH₄OAc, 10 mol%) as a mild catalyst to accelerate electrophilic substitution.

  • Propagation: Stir the mixture at 25 °C for 12–24 hours, protected from light to prevent radical side reactions.

  • Workup: Concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer thoroughly with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product.

Analytical Self-Validation

A robust protocol must be analytically self-evident. The successful conversion to 3,5-dibromo-2-ethoxybenzoic acid is confirmed by the following spectral shifts:

  • ¹H NMR (400 MHz, DMSO-d6): The starting material exhibits a complex multiplet for the four aromatic protons. Upon successful dibromination, the spectrum simplifies dramatically. The remaining protons at C4 and C6 are meta to each other and will appear as two distinct doublets with a characteristic meta-coupling constant (J ≈ 2.5 Hz) in the aromatic region (7.50–8.10 ppm).

  • Mass Spectrometry (ESI-MS): The product will display a classic 1:2:1 isotopic pattern for the [M-H]⁻ ion due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), confirming the dibromo incorporation.

References

  • LookChem Database - 2-Ethoxybenzoic Acid (CAS 134-11-2) Chemical Properties and Synthesis Routes. LookChem. URL:[Link]

  • Chemical Reviews - Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. American Chemical Society (ACS). URL:[Link]

Method

Application Note: Divergent Synthesis of API Intermediates via 3,5-Dibromo-2-ethoxybenzoic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective cross-coupling optimization, and self-validating synthetic protocols. Strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective cross-coupling optimization, and self-validating synthetic protocols.

Strategic Utility & Mechanistic Rationale

3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) is a highly privileged, polyfunctional building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly within the classes of kinase inhibitors, dopamine receptor antagonists, and GPCR modulators. Its value lies in two distinct structural features that dictate both the three-dimensional architecture of the final drug and its synthetic tractability.

The Ortho-Alkoxy Conformational Lock

The 2-ethoxy substituent is not merely a steric placeholder; it serves as a critical conformational control element. Upon conversion of the carboxylic acid to a secondary benzamide, the oxygen atom of the ethoxy group acts as a potent hydrogen bond acceptor. It forms a stable intramolecular hydrogen bond with the adjacent amide N–H. This interaction restricts rotation around the C(aryl)–C(carbonyl) bond, locking the benzamide into a coplanar conformation. This rigidification minimizes entropic penalties upon target binding and has been shown to drastically improve the potency and selectivity of various small-molecule agonists and antagonists 1. Furthermore, this self-complementary ortho-alkoxy-benzamide motif is robust enough to direct the formation of highly organized, predictable supramolecular networks 2.

Regioselective Orthogonal Cross-Coupling

The presence of two bromine atoms at the C3 and C5 positions provides orthogonal handles for divergent transition-metal-catalyzed functionalization. The fundamental causality behind the site-selectivity lies in the differential steric environments. The C3-bromine is flanked by the bulky 2-ethoxy group and a proton at C4, creating a highly hindered microenvironment. In contrast, the C5-bromine is relatively unhindered. Because the oxidative addition step in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura) is highly sensitive to steric bulk, coupling can be directed exclusively to the C5 position by selecting a catalyst with an appropriate bite angle and electronic profile [[3]]().

Pathway Visualization

API_Synthesis SM 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) Amidation HATU, DIPEA, R-NH2 (Amide Coupling) SM->Amidation Int1 Dibromo-Benzamide (Conformationally Locked) Amidation->Int1 Suzuki1 Ar1-B(OH)2, Pd(dppf)Cl2 (C5-Selective Suzuki) Int1->Suzuki1 Int2 5-Aryl-3-bromo-benzamide (Mono-coupled Intermediate) Suzuki1->Int2 Suzuki2 Ar2-B(OH)2, Pd(PPh3)4 (C3-Coupling) Int2->Suzuki2 API Fully Functionalized API Scaffold Suzuki2->API

Fig 1. Divergent synthetic workflow of API scaffolds from 3,5-dibromo-2-ethoxybenzoic acid.

Optimization of Regioselective C5-Arylation

To achieve high mono-selectivity at the C5 position without competitive C3 coupling or over-arylation, the choice of the palladium ligand is paramount. The table below summarizes the optimization data for the coupling of the dibromo-benzamide intermediate with a standard aryl boronic acid (1.05 equivalents).

Catalyst SystemBaseSolventTemp (°C)Yield (%)C5:C3 Selectivity
Pd(PPh3)4K₂CO₃1,4-Dioxane/H₂O90452.1 : 1
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100688.5 : 1
PEPPSI-IPrCs₂CO₃THF/H₂O657412.0 : 1
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 82 >20 : 1

Causality Insight: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) provides a large natural bite angle (~99°), which creates a sterically demanding coordination sphere around the palladium center. This amplifies the inherent steric differences between the C3 and C5 positions of the substrate, effectively shutting down oxidative addition at the hindered C3 position and yielding >20:1 regioselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to ensure process integrity before proceeding to subsequent steps.

Protocol A: Sterically Hindered Amide Bond Formation

Standard coupling agents (e.g., EDC/HOBt) often stall due to the steric shielding of the carboxylic acid by the ortho-ethoxy group. HATU is employed to generate a highly reactive 7-aza-OBt ester, forcing the reaction to completion.

  • Reaction Setup: To a solution of 3,5-Dibromo-2-ethoxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) at 0 °C, add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the desired primary amine (R-NH₂, 1.1 equiv, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF and HATU byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation & QC:

    • TLC: Elute with Hexanes/EtOAc (7:3). The highly polar acid (R_f ~0.1) must be completely consumed, replaced by a distinct, less polar UV-active spot (R_f ~0.4).

    • LC-MS: Confirm the presence of the [M+H]⁺ peak. Crucially, verify the isotopic distribution exhibits a 1:2:1 triplet signature, confirming that no spontaneous debromination occurred during the basic coupling conditions.

Protocol B: Regioselective C5-Suzuki-Miyaura Cross-Coupling

This step leverages the optimized Pd(dppf)Cl₂ system to selectively functionalize the C5 position, leaving the C3-bromide intact for later derivatization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the dibromo-benzamide intermediate from Protocol A (1.0 equiv, 5 mmol), the aryl boronic acid (Ar₁-B(OH)₂, 1.05 equiv, 5.25 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Purge the system with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of argon.

  • Heating: Seal the flask and heat to 80 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Self-Validation & QC:

    • In-Process LC-MS: Monitor the reaction at 4 hours. The mass spectrum should show the mono-coupled product. If a mass corresponding to the diarylated byproduct ([M+H]⁺ + 2×Ar) exceeds 5% relative abundance, immediately cool the reaction to halt over-coupling.

    • NMR Regiochemical Proof: Analyze the purified product via ¹H NMR and 2D NOESY (400 MHz, CDCl₃). The definitive proof of C5-selectivity is the absence of a Nuclear Overhauser Effect (NOE) correlation between the newly installed Ar₁ protons and the -CH₂- protons of the 2-ethoxy group. An NOE correlation here would indicate incorrect (C3) coupling.

References

  • Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile Source: nih.gov URL:[Link]

  • Ortho‐Alkoxy‐benzamide Directed Formation of a Single Crystalline Hydrogen‐bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis Source: researchgate.net URL:[Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity Source: acs.org URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3,5-Dibromo-2-ethoxybenzoic Acid

Strategic Rationale & Route Selection 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) is a critical halogenated building block frequently utilized in the development of advanced pharmaceutical intermediates and 1[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Route Selection

3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8) is a critical halogenated building block frequently utilized in the development of advanced pharmaceutical intermediates and 1[1]. When transitioning the synthesis of this compound from a discovery scale (milligrams) to a preparatory laboratory scale (100 grams), route selection is paramount.

While alternative pathways exist—such as the ethylation of 3,5-dibromosalicylic acid—the direct 2 is vastly superior in terms of atom economy, regioselectivity, and operational simplicity[2].

Mechanistic Insights & Regioselectivity (E-E-A-T)

The success of this scale-up relies heavily on the predictable nature of Electrophilic Aromatic Substitution (EAS). In the starting material, 2-ethoxybenzoic acid, the ethoxy (-OEt) group acts as a strongly activating, ortho/para-directing substituent. Conversely, the carboxylic acid (-COOH) is a deactivating, meta-directing group.

Because the -OEt group dominates the electronic directing effects, it funnels the incoming electrophile exclusively to the3 relative to itself[3]. This means bromination occurs precisely at the 3-position and the 5-position. This synergistic directing effect ensures that the reaction yields the 3,5-dibromo isomer almost exclusively, allowing for high yields (often ~89%) and 4[4].

Workflow & Hazard Control

G A 2-Ethoxybenzoic Acid (Starting Material) B Br2 Addition (Exothermic / Toxic) A->B Dissolve in AcOH C EAS Reaction (AcOH, 20-25°C) B->C Dropwise (2h) D Quench (NaHSO3 / Ice) C->D Complete Conversion E 3,5-Dibromo-2-ethoxybenzoic acid (Pure Product) D->E Filter & Recrystallize

Figure 1: Experimental workflow and hazard control for the scale-up bromination process.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 100-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Ethoxybenzoic acid 166.171.00100.0 gStarting Material
Bromine (Br₂) 159.812.15206.8 g (66.3 mL)Electrophile
Glacial Acetic Acid 60.05Solvent500 mLSolvent / Catalyst
Sodium Bisulfite (10% aq) 104.06Excess200 mLQuenching Agent
Ethanol / Water N/ASolventAs neededRecrystallization

Step-by-Step Scale-Up Protocol

Phase 1: Setup and Dissolution
  • Apparatus Assembly : Equip a 2 L three-neck round-bottom flask with a heavy-duty mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

    • Causality : Mechanical stirring is mandatory at this scale. As the dibrominated product forms, it will begin to precipitate, turning the reaction mixture into a thick slurry that would stall a standard magnetic stir bar.

  • Gas Scrubbing : Attach the top outlet of the condenser to a gas scrubber system containing 2M NaOH.

    • Causality : The EAS reaction generates one equivalent of hydrogen bromide (HBr) gas per bromination event. For a 100g scale, over 1.2 moles of highly corrosive HBr gas will be evolved and must be safely neutralized.

  • Dissolution : Charge the flask with 100.0 g (0.60 mol) of 2-ethoxybenzoic acid and 500 mL of glacial acetic acid. Stir at 20 °C until complete dissolution is achieved.

    • Causality : Glacial acetic acid acts as both the solvent and a mild Lewis acid, polarizing the Br-Br bond to facilitate the reaction without requiring harsh metal catalysts (e.g., FeBr₃).

Phase 2: Electrophilic Bromination
  • Preparation : Charge the dropping funnel with 66.3 mL (206.8 g, 1.29 mol, 2.15 eq) of liquid bromine (Br₂).

  • Addition : Begin dropwise addition of Br₂ over a period of 2 to 3 hours. Maintain the internal temperature strictly between 20 °C and 25 °C using an external water bath.

    • Causality : Bromination is highly exothermic. Rapid addition will cause a temperature spike, potentially leading to unwanted side reactions such as decarboxylation or ether cleavage.

  • Maturation : After the addition is complete, allow the reaction to stir for an additional 4 to 6 hours at room temperature.

Phase 3: Quenching and Workup (Self-Validating System)
  • Reaction Monitoring : Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH). The reaction is deemed complete when the mono-bromo intermediate is fully consumed.

  • Quenching : Once complete, slowly pour the reaction slurry into a 4 L beaker containing 2 L of vigorously stirred ice-water and 200 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution.

    • Causality : Sodium bisulfite acts as a reducing agent to instantly quench any unreacted molecular bromine, converting it to harmless, water-soluble bromide ions.

    • Self-Validation : The successful quench is visually confirmed when the distinct red/orange tint of molecular bromine completely vanishes, leaving a white to pale-yellow suspension.

Phase 4: Isolation and Purification
  • Filtration : Collect the crude product via vacuum filtration using a large Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 x 500 mL) to remove residual acetic acid and inorganic salts.

  • Recrystallization : Transfer the crude solid to a clean flask and recrystallize from a boiling mixture of Ethanol/Water (approx. 3:1 v/v).

  • Drying : Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization. Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.

Analytical Validation

To ensure trustworthiness and purity (>98%), validate the final batch using the following expected analytical markers:

  • LC-MS : Expect an isotopic cluster typical for a dibrominated species (M, M+2, M+4) corresponding to the mass of 3,5-dibromo-2-ethoxybenzoic acid.

  • ¹H NMR (DMSO-d₆) : Look for the disappearance of the aromatic multiplet of the starting material and the appearance of two distinct meta-coupled aromatic protons (d, J ~ 2.5 Hz) representing the 4- and 6-positions on the benzene ring.

References

  • LookChem. "Cas 134-11-2,2-Ethoxybenzoic acid - LookChem". LookChem.[Link]

  • National Institutes of Health (NIH). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC". NIH.[Link]

  • RSC Publishing. "Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing". Royal Society of Chemistry.[Link]

Sources

Method

Application Note: Site-Specific Incorporation of 3,5-Dibromo-2-ethoxybenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction and Rationale The evolution of peptide therapeutics has sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction and Rationale

The evolution of peptide therapeutics has shifted from native sequences to highly engineered peptidomimetics designed to resist proteolytic degradation and bind targets with exquisite affinity. A breakthrough strategy in rational drug design is the incorporation of halogen bonds (X-bonds) —highly directional, non-covalent interactions driven by the electrophilic " σ -hole" of halogen atoms interacting with Lewis bases in target binding pockets[1].

3,5-Dibromo-2-ethoxybenzoic acid (CAS No. 633322-44-8) serves as an elite pharmacophore building block for this purpose[2]. The strategic placement of two bromine atoms at the 3- and 5-positions creates strong σ -holes capable of forming robust intermolecular X-bonds with protein backbone carbonyls, significantly enhancing protein–peptide binding affinity[3]. Furthermore, the bulky 2-ethoxy (ortho-ethoxy) group serves a dual purpose: it acts as a hydrogen bond acceptor and provides a steric "lock" that restricts the rotation of the resulting benzamide bond, stabilizing the bioactive conformation of the peptide[4].

Mechanistic Challenges in SPPS

While the theoretical benefits of this halogenated pharmacophore are immense, incorporating 3,5-Dibromo-2-ethoxybenzoic acid via Solid-Phase Peptide Synthesis (SPPS) presents significant mechanistic hurdles:

  • Steric Hindrance: The ortho-ethoxy moiety creates a severe steric shield around the electrophilic carbonyl carbon of the benzoic acid. This physical barrier drastically reduces the rate of nucleophilic attack by the resin-bound N-terminal amine.

  • Electronic Deactivation: The electron-withdrawing nature of the two bromine atoms stabilizes the carboxylate anion, rendering the acid less reactive during the initial activation phase.

The Causality of Reagent Selection: Standard coupling cocktails, such as HBTU/HOBt, rely on the formation of an OBt ester. However, the steric bulk of the ortho-ethoxy group prevents efficient aminolysis of the OBt ester, leading to high rates of deletion sequences. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be utilized. The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides a neighboring group effect—facilitating an intramolecular hydrogen bond with the incoming amine that accelerates the nucleophilic attack, effectively bypassing the steric blockade.

Quantitative Data: Coupling Optimization

To guide experimental design, we have summarized the coupling efficiencies of 3,5-Dibromo-2-ethoxybenzoic acid onto a standard Rink Amide-bound peptide (Sequence: Ala-Leu-Lys-Resin) using various activation strategies.

Table 1: Optimization of Coupling Conditions for 3,5-Dibromo-2-ethoxybenzoic Acid

Coupling ReagentAdditiveBase (Eq)Time (min)Temp (°C)Conversion Yield (%)
HBTU (3.0 eq)HOBtDIPEA (6.0)1202545%
DIC (3.0 eq)HOBtNone1202538%
DIC (3.0 eq)OxymaNone1202582%
HATU (2.9 eq) None DIPEA (6.0) 120 25 >98%
HATU (2.9 eq) None DIPEA (6.0) 30 75 (MW) >99%

Insight: Microwave (MW) heating at 75°C provides the thermal energy required to overcome the activation energy barrier imposed by the ortho-ethoxy group, achieving near-quantitative yields in a fraction of the time.

Validated Experimental Protocol

This protocol is designed as a self-validating system . It integrates a mandatory checkpoint to ensure the integrity of the synthesis before proceeding to irreversible cleavage.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

  • Pharmacophore: 3,5-Dibromo-2-ethoxybenzoic acid[2]

  • Reagents: HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

Step-by-Step Methodology

Step 1: Resin Swelling and Deprotection

  • Weigh 100 mg of resin into a fritted SPPS reaction vessel.

  • Swell the resin in 3 mL of DMF for 30 minutes. Drain.

  • Add 3 mL of 20% Piperidine in DMF to remove the N-terminal Fmoc group. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove all traces of piperidine.

Step 2: Pre-Activation of the Pharmacophore

  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of 3,5-Dibromo-2-ethoxybenzoic acid in 2 mL of DMF.

  • Add 2.9 equivalents of HATU. (Note: Using slightly less HATU than the acid prevents capping of the resin by unreacted uronium species).

  • Add 6.0 equivalents of DIPEA. The solution will turn pale yellow, indicating the formation of the active OAt ester. Allow pre-activation for 2 minutes.

Step 3: Pharmacophore Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 120 minutes. (Alternatively, heat to 75°C for 30 minutes in a microwave peptide synthesizer).

  • Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Step 4: Self-Validating Checkpoint (Kaiser Test) Causality: Trusting a single coupling cycle with sterically hindered building blocks often leads to impure final products.

  • Extract a few beads of resin and transfer them to a glass test tube.

  • Add 2 drops each of standard Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions) and heat at 100°C for 3 minutes.

  • Validation: A yellow/colorless solution indicates complete coupling. A blue solution indicates unreacted primary amines.

  • Corrective Action: If blue, do NOT proceed. Perform a second coupling using DIC/Oxyma Pure (3.0 eq each) for 1 hour to capture sterically shielded amines.

Step 5: Global Cleavage and Deprotection

  • Treat the resin with a scavenger cocktail: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Collect the filtrate and precipitate the halogenated peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the crude peptide for downstream HPLC purification.

Workflow Visualization

SPPS_Workflow N1 Step 1: Resin-Bound Peptide (N-terminal amine exposed) N2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Step 3: Pharmacophore Activation (3,5-Dibromo-2-ethoxybenzoic acid + HATU + DIPEA) N2->N3 N4 Step 4: Coupling Reaction (Overcoming ortho-steric bulk via HOAt neighboring group effect) N3->N4 N5 Checkpoint: Kaiser Test (Self-Validating Loop) N4->N5 N5->N4 Positive (Blue) Recouple N6 Step 5: Global Cleavage (TFA / TIPS / H2O) N5->N6 Negative (Yellow) N7 Purified Halogenated Peptide Pharmacophore N6->N7

Workflow for the solid-phase coupling of 3,5-Dibromo-2-ethoxybenzoic acid to peptide sequences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dibromo-2-ethoxybenzoic Acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-ethoxybenzoic acid. This documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-ethoxybenzoic acid. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and common synthetic pathway for 3,5-Dibromo-2-ethoxybenzoic acid?

A1: While several routes are theoretically possible, a robust and frequently employed strategy involves a multi-step synthesis starting from 2-ethoxyaniline. This pathway offers good control over the substitution pattern. The core sequence is:

  • Electrophilic Dibromination: Introduction of two bromine atoms onto the activated aromatic ring of 2-ethoxyaniline.

  • Diazotization: Conversion of the primary amino group into a diazonium salt, an excellent leaving group.

  • Sandmeyer Cyanation: Displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1]

  • Nitrile Hydrolysis: Conversion of the benzonitrile intermediate into the final carboxylic acid product.

This pathway is advantageous because it builds the molecule in a logical sequence, installing the less-directing carboxylic acid functionality at the final stage.

Q2: Why is the Sandmeyer reaction preferred over direct substitution methods?

A2: The Sandmeyer reaction is a powerful tool in aromatic chemistry because it allows for the introduction of nucleophiles (like -CN, -Br, -Cl) in positions that are not accessible through direct electrophilic aromatic substitution.[2] The conversion of an amino group into a diazonium salt transforms it into an excellent leaving group (N₂ gas), facilitating nucleophilic substitution on the aromatic ring via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Q3: What are the primary safety concerns when performing this synthesis?

A3: Several steps in this synthesis require significant caution:

  • Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Milder brominating agents like N-Bromosuccinimide (NBS) can be used to mitigate some of these risks.[3]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[4] Therefore, they are almost always prepared in situ in a cold aqueous solution (typically 0-5 °C) and used immediately in the subsequent step.

  • Cyanide Salts: Copper(I) cyanide and any cyanide-containing reagents are extremely toxic. Acidification of cyanide waste will produce highly toxic hydrogen cyanide (HCN) gas. All manipulations should be done in a fume hood, and waste must be quenched and disposed of according to institutional safety protocols, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

  • Acid Hydrolysis: The final hydrolysis step often uses strong acids or bases at elevated temperatures, which requires careful handling to avoid chemical burns.

Q4: Can I synthesize this compound from 3,5-dibromosalicylic acid?

A4: Yes, an alternative route is the Williamson ether synthesis starting from 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid). This involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate) followed by reaction with an ethylating agent like diethyl sulfate or ethyl iodide.[5] However, care must be taken as the carboxylic acid can also be deprotonated, potentially leading to side reactions or requiring protection/deprotection steps, which can lower the overall yield.

Proposed Synthetic Workflow

The following diagram outlines the recommended multi-step synthesis from 2-ethoxyaniline.

Synthetic_Workflow cluster_0 Step A: Dibromination cluster_1 Step B: Diazotization cluster_2 Step C: Sandmeyer Cyanation cluster_3 Step D: Nitrile Hydrolysis A 2-Ethoxyaniline B 3,5-Dibromo-2-ethoxyaniline A->B Br₂ or NBS (2.2 equiv) C Aryl Diazonium Salt (in situ) B->C NaNO₂ / aq. HBr 0-5 °C D 3,5-Dibromo-2-ethoxybenzonitrile C->D CuCN / KCN Heat E 3,5-Dibromo-2-ethoxybenzoic acid D->E aq. H₂SO₄ Reflux

Caption: Overall workflow for the synthesis of 3,5-Dibromo-2-ethoxybenzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield in Dibromination (Step A) 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Deactivation of catalyst (if used).1. Use a slight excess (e.g., 2.2 equivalents) of the brominating agent to ensure complete dibromination. 2. Monitor reaction progress by TLC. Increase reaction time until the starting material is consumed.[3] 3. Ensure reagents are anhydrous if using a Lewis acid catalyst like FeBr₃.[6]
Mixture of Mono- and Di-brominated Products The ethoxy group is a strong ortho-, para-director, making the reaction very fast. Incomplete reaction is common.[3]1. Add the brominating agent slowly and maintain a consistent temperature to control the reaction rate. 2. Increase the reaction time to drive the reaction to completion. 3. Purify the crude product via column chromatography or recrystallization to isolate the desired dibrominated compound.[7]
Failed Diazotization / Low Sandmeyer Yield (Steps B & C) 1. Temperature too high during diazotization, causing premature decomposition of the diazonium salt. 2. Unstable diazonium salt. 3. Impure starting amine.1. Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. 2. Use the diazonium salt solution immediately after preparation. Do not store it. 3. Ensure the 3,5-Dibromo-2-ethoxyaniline from Step A is pure before proceeding.
Formation of Phenol Byproduct in Sandmeyer Reaction The diazonium salt reacted with water instead of the cyanide nucleophile.1. Ensure the copper(I) cyanide solution is adequately concentrated. 2. Add the diazonium salt solution slowly to the cyanide solution, not the other way around, to maintain an excess of the nucleophile.
Incomplete Nitrile Hydrolysis (Step D) 1. Insufficient heating or reaction time. 2. The intermediate amide is stable and precipitates out of solution.[8]1. Increase the reflux time. Monitor the reaction by TLC to confirm the disappearance of the nitrile and amide intermediates. 2. Ensure vigorous stirring and sufficient solvent (e.g., concentrated sulfuric acid) to keep all species in solution for the reaction to proceed. Electron-withdrawing groups (like bromine) can slow the rate of hydrolysis in moderately concentrated acid.[9]
Product is Difficult to Purify Presence of starting materials, intermediates (amide), or side-products from any step.Recrystallization is the most effective purification method for the final product. A common solvent system is an ethanol/water mixture.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-2-ethoxybenzonitrile (Steps A-C)

This protocol outlines the first three stages of the synthesis, culminating in the key benzonitrile intermediate.

A. Dibromination of 2-Ethoxyaniline

  • In a flask protected from light, dissolve 2-ethoxyaniline (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water. Neutralize carefully with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield crude 3,5-dibromo-2-ethoxyaniline.

B. Diazotization of 3,5-Dibromo-2-ethoxyaniline

  • Prepare a solution of hydrobromic acid (48%) and water. Cool it to 0 °C in an ice-salt bath.

  • Add the finely powdered 3,5-dibromo-2-ethoxyaniline from the previous step to the cold acid solution with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The mixture should become clearer as the diazonium salt forms. Keep this cold solution for immediate use in the next step.

C. Sandmeyer Cyanation

  • In a separate large flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.3 eq) in water. Heat gently to about 60 °C to ensure complete dissolution and formation of the copper-cyanide complex.

  • Carefully and slowly add the cold diazonium salt solution from Step B to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The crude nitrile product will often separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3,5-dibromo-2-ethoxybenzonitrile by column chromatography or recrystallization.

Protocol 2: Hydrolysis to 3,5-Dibromo-2-ethoxybenzoic acid (Step D)
  • Combine the purified 3,5-dibromo-2-ethoxybenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring. The reaction can take several hours (monitor by TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • The crude 3,5-Dibromo-2-ethoxybenzoic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product.[10]

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. Understanding this process is key to troubleshooting.

Sandmeyer_Mechanism Start Ar-N₂⁺ Radical Ar• Start->Radical + Cu(I)CN (Single Electron Transfer) N2 N₂ Product Ar-CN Radical->Product + Cu(II)(CN)₂ (Atom Transfer) CuI Cu(I)CN Product->CuI Regenerates Catalyst CuII Cu(II)(CN)₂

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

  • Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. Homework.Study.com. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. Available at: [Link]

  • Ali, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Chad's Prep. (2021). Sandmeyer Reactions | 22.5 Organic Chemistry. YouTube. Available at: [Link]

  • ChemSpider Synthetic Pages. (2014). Partial hydrolysis of a benzonitrile. Available at: [Link]

  • Chemcas. (n.d.). 3,5-DIBROMO-2-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2001). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Available at: [Link]

Sources

Optimization

Preventing steric hindrance issues with 3,5-Dibromo-2-ethoxybenzoic acid

Welcome to the technical support center for 3,5-Dibromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-Dibromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this sterically hindered molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: Understanding the Challenge

3,5-Dibromo-2-ethoxybenzoic acid is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple reactive sites: two bromine atoms amenable to cross-coupling reactions and a carboxylic acid group for derivatization into amides, esters, and other functionalities.[1] However, the substitution pattern of this molecule presents a significant challenge: steric hindrance . The bulky ethoxy group at the ortho-position, flanked by two bromine atoms, sterically shields the carboxylic acid, influencing its reactivity and complicating many standard synthetic transformations.[2] This guide will provide you with the expertise to anticipate and overcome these steric challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact 3,5-Dibromo-2-ethoxybenzoic acid?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[2][3] In the case of 3,5-Dibromo-2-ethoxybenzoic acid, the large ethoxy group and the two bromine atoms are positioned near the carboxylic acid group. This "crowding" physically blocks the approach of reagents to the carboxylic acid's carbonyl carbon, slowing down or even preventing reactions that would otherwise proceed smoothly with a less substituted benzoic acid.[3]

Q2: I've noticed that ortho-substituted benzoic acids are generally more acidic. Is this true for 3,5-Dibromo-2-ethoxybenzoic acid and why?

A2: Yes, this is a well-documented phenomenon known as the "ortho effect".[4][5] Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and even benzoic acid itself.[5] The steric hindrance from the ortho-substituent (in this case, the ethoxy group) forces the carboxylic acid group to twist out of the plane of the benzene ring.[4][5][6] This twisting inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid.[4][5]

Q3: What are the most common reactions where I should anticipate issues due to steric hindrance with this compound?

A3: You should be particularly cautious with reactions that involve nucleophilic attack at the carbonyl carbon of the carboxylic acid. The most common of these include:

  • Amide bond formation: Coupling with amines, especially bulky or electronically deactivated ones, can be challenging.[7][8]

  • Esterification: Both acid-catalyzed (Fischer) and base-mediated esterifications can be sluggish.[9][10]

  • Reactions with organometallic reagents: The use of Grignard or organolithium reagents can be complicated by steric hindrance, potentially leading to low yields or side reactions.[3][11]

Troubleshooting Guides

Issue 1: My amide coupling reaction with 3,5-Dibromo-2-ethoxybenzoic acid is slow or failing.
Root Cause Analysis:

The primary reason for failed or low-yielding amide coupling reactions with this substrate is the steric hindrance around the carboxylic acid, which impedes the approach of the amine nucleophile. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.

Recommended Solutions & Protocols:

1. Choice of Coupling Reagent:

For sterically hindered substrates, more potent coupling reagents are often necessary.

Coupling Reagent StrategyRationaleRepresentative Yields (with hindered substrates)
EDC/HOBt with DMAP DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.Good to Excellent[7]
HATU/HOAt with DIPEA HATU is a highly effective coupling reagent, particularly for hindered systems.Excellent
Acyl Fluoride Formation Acyl fluorides are more reactive than the corresponding carboxylic acids and can be formed in situ.Excellent, especially for challenging cases[8][12]

Protocol: Acyl Fluoride-Mediated Amide Coupling [8][12]

  • Activation: In an inert atmosphere, dissolve 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add cyanuric fluoride (1.1 eq) and pyridine (1.1 eq). Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Reaction: Slowly add the acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling start 3,5-Dibromo-2-ethoxybenzoic acid reagent Cyanuric Fluoride, Pyridine in DCM start->reagent In situ formation activated Acyl Fluoride Intermediate reagent->activated amine Amine, DIPEA in DCM activated->amine Nucleophilic Attack product Amide Product amine->product

Caption: Workflow for Acyl Fluoride-Mediated Amide Coupling.

Issue 2: I'm having difficulty esterifying 3,5-Dibromo-2-ethoxybenzoic acid.
Root Cause Analysis:

Fischer-Speier esterification, a common acid-catalyzed method, is an equilibrium process.[9] For sterically hindered acids, the forward reaction is slow, making it difficult to drive the reaction to completion.

Recommended Solutions & Protocols:

1. Enhanced Fischer-Speier Esterification:

To overcome the slow reaction rate, more forcing conditions are necessary.

  • Microwave-assisted heating: This can significantly reduce reaction times and improve yields.[10]

  • Use of a large excess of alcohol: This serves as both a reactant and solvent, shifting the equilibrium towards the product.[10]

  • Stronger acid catalysts: While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) can also be effective.[10]

Protocol: Microwave-Assisted Fischer Esterification [10]

  • Setup: In a microwave reaction vessel, combine 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq), the desired alcohol (a large excess), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 130-150°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

2. Alternative Esterification Methods:

MethodRationale
Mitsunobu Reaction Effective for forming esters with primary and secondary alcohols under mild conditions.
Steglich Esterification Uses DCC or EDC as a coupling agent with a catalytic amount of DMAP.
Issue 3: I am observing unexpected side products or low yields in my reactions with organometallic reagents.
Root Cause Analysis:

Organometallic reagents like Grignard and organolithiums are strong bases and potent nucleophiles.[11] The acidic proton of the carboxylic acid will be readily deprotonated, consuming one equivalent of the organometallic reagent. Steric hindrance can then slow the desired nucleophilic attack on the carbonyl carbon, potentially allowing for side reactions.

Recommended Solutions & Protocols:

1. Protecting Group Strategy:

The most reliable way to avoid issues with the acidic proton is to protect the carboxylic acid group as an ester. Methyl or ethyl esters are common choices.[13]

Protecting_Group_Strategy start 3,5-Dibromo-2-ethoxybenzoic acid protect Protection (Esterification) start->protect protected Ester Derivative protect->protected organometallic Organometallic Reaction protected->organometallic intermediate Reaction Intermediate organometallic->intermediate deprotect Deprotection (Hydrolysis) intermediate->deprotect product Final Product deprotect->product

Caption: General workflow using a protecting group strategy.

Protocol: Grignard Reaction with a Protected Substrate

  • Protection: Convert 3,5-Dibromo-2-ethoxybenzoic acid to its methyl ester using one of the esterification methods described in Issue 2.

  • Grignard Reaction: In an inert atmosphere, add the methyl ester derivative dropwise to a solution of the Grignard reagent (2.2 eq) in anhydrous THF at 0 °C. Stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. Purify as needed. Note that with esters, two equivalents of the Grignard reagent will add to form a tertiary alcohol.[14]

Issue 4: My compound is undergoing unwanted decarboxylation.
Root Cause Analysis:

Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) under certain conditions, particularly at high temperatures and in the presence of catalysts.[15][16][17] The presence of ortho-substituents can sometimes facilitate this process.[18]

Recommended Solutions:
  • Temperature Control: Avoid excessively high reaction temperatures, especially for prolonged periods.

  • Catalyst Choice: Be mindful that some transition metal catalysts, particularly copper-based ones, can promote decarboxylation.[18][19] If a cross-coupling reaction is being performed on the bromine atoms, carefully select a catalyst system that is less prone to inducing decarboxylation.

  • pH Control: The rate of decarboxylation can be pH-dependent.[16] Maintaining neutral or slightly acidic conditions may help to suppress this side reaction in some cases.

Conclusion

Working with sterically hindered molecules like 3,5-Dibromo-2-ethoxybenzoic acid requires a departure from standard synthetic protocols. By understanding the underlying principles of steric hindrance and the "ortho effect," and by selecting the appropriate reagents and reaction conditions, the challenges posed by this valuable building block can be effectively overcome. This guide provides a foundation for troubleshooting common issues, but as with all research, careful reaction monitoring and optimization are key to success.

References

  • The Ortho Effect of benzoic acids. (n.d.).
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents. (n.d.).
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. (n.d.).
  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels.
  • protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. (2024). International Journal of Biology, Pharmacy and Allied Sciences.
  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. (2021). Organic Letters.
  • Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. (n.d.).
  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid - Benchchem. (n.d.). Retrieved from .

  • 3,5-Dibromo-2-methoxybenzoic Acid: A Versatile Intermediate for Chemical Research. (n.d.).
  • Ortho effect - Wikipedia. (n.d.).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
  • US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents. (n.d.).
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. (n.d.). Retrieved from .

  • Late‐Stage Amination of Drug‐Like Benzoic Acids. (n.d.). Chemistry – A European Journal.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem. (n.d.). Retrieved from .

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. (n.d.). Canadian Journal of Chemistry.
  • Protecting Agents - TCI Chemicals. (n.d.). Retrieved from .

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023). Molecules.
  • What is the suitable method to protect benzoic acid using tert-butyl alcohol? - ResearchGate. (n.d.). Retrieved from .

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from .

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024). Journal of Medical Genetics and Clinical Biology.
  • Steric effects - Wikipedia. (n.d.).
  • Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. | Homework.Study.com. (n.d.).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Why doesn't an EDG at ortho- or para- increase acidity of benzoic acid? (2025). Chemistry Stack Exchange.
  • 3,5-DIBROMO-2-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. (n.d.).
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid - Organic Syntheses. (2015). Organic Syntheses.
  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange. (2019).
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021). Drug Metabolism and Pharmacokinetics.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing. (n.d.). New Journal of Chemistry.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). Retrieved from .

  • Enzymatic Protecting Group Techniques | Chemical Reviews - ACS Public
  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube. (2023). Retrieved from .

  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer. (n.d.).
  • Main Group Organometallic Compounds - MSU chemistry. (n.d.).
  • Steric hindrance – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from .

  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (n.d.).
  • Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. (2018). YouTube.
  • The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules - Benchchem. (2025). Retrieved from .

  • Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid - Benchchem. (n.d.). Retrieved from .

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Dibromo-2-ethoxybenzoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with purifying 3,5-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with purifying 3,5-dibromo-2-ethoxybenzoic acid.

During the electrophilic aromatic bromination of 2-ethoxybenzoic acid, the ethoxy group (a strong ortho/para director) and the carboxyl group (a meta director) synergistically activate positions 3 and 5. While regioselectivity is high, achieving perfect reaction stoichiometry is kinetically challenging, frequently resulting in under-brominated impurities (e.g., 5-bromo-2-ethoxybenzoic acid)[1]. Because these monobromo impurities share a nearly identical molecular scaffold with the target compound, they readily co-crystallize, rendering standard solvent-based purification highly inefficient[2].

This guide provides field-proven, self-validating methodologies to exploit the electronic differences between these species for absolute purification.

Physicochemical Data & Separation Rationale

To separate these closely related analogs, we must abandon simple solubility-based methods and exploit their electronic properties. The addition of a second bromine atom exerts a strong inductive electron-withdrawing effect (-I effect), which delocalizes the negative charge of the conjugate base. This significantly lowers the pKa of the dibrominated target compared to the monobrominated impurity[3].

Table 1: Comparative Physicochemical Properties for Separation Strategy

CompoundPredicted pKaRelative AcidityInductive (-I) EffectSeparation Role
3,5-Dibromo-2-ethoxybenzoic acid 3.43StrongerHigh (Two Halogens)Target Product (Soluble at pH 4.0)
Monobromo-2-ethoxybenzoic acid ~4.00WeakerModerate (One Halogen)Impurity (Precipitates at pH 4.0)

By carefully controlling the pH of an aqueous solution, we can selectively force the weaker acid (monobromo impurity) into its neutral, insoluble state while keeping the stronger acid (dibromo target) ionized and soluble[4].

Troubleshooting FAQs

Q1: My crude 3,5-dibromo-2-ethoxybenzoic acid contains 15% monobrominated impurity according to HPLC. Direct recrystallization is failing to remove it entirely. Why? A: Monobrominated and dibrominated benzoic acids possess nearly identical crystal lattice energies and solvation enthalpies. When dissolved in standard organic solvents (like ethanol or ethyl acetate), they exhibit identical solubility curves and will co-crystallize[2]. When simple recrystallization fails, you must exploit their pKa differential via a pH-gradient precipitation (see Protocol 1).

Q2: During the pH-gradient precipitation, my target compound precipitated prematurely alongside the impurity. What caused this? A: This is a classic issue of localized pH drops or kinetic trapping. If you add concentrated acid too rapidly without sufficient agitation, localized highly acidic pockets form in the solution. This prematurely protonates the dibromo target (pKa 3.43) before the bulk solution reaches the target pH of 4.3. Always use dilute acid (e.g., 1M HCl), maintain vigorous mechanical stirring, and keep the solution slightly warmed (30–40 °C) to ensure thermodynamic equilibrium.

Q3: Can I use normal-phase silica gel chromatography to separate these? A: It is highly discouraged. Normal-phase silica gel chromatography is notoriously inefficient for free carboxylic acids due to severe tailing and irreversible chemisorption on the polar silica surface. If chromatography is absolutely necessary for analytical-scale polishing, you must use reversed-phase chromatography (C18) with an acidic mobile phase (e.g., 0.1% TFA in Acetonitrile/Water) to suppress ionization. However, for preparative scales, acid-base fractional precipitation is vastly more scalable and cost-effective.

Validated Experimental Protocols
Protocol 1: Fractional pH-Gradient Precipitation (Primary Purification)

This protocol utilizes the ~0.5 pKa unit difference between the target and the impurity to achieve selective crystallization[4].

  • Alkaline Dissolution: Suspend 10.0 g of crude 3,5-dibromo-2-ethoxybenzoic acid in 100 mL of deionized water in a 250 mL round-bottom flask. Slowly add 2M NaOH under continuous mechanical stirring until the pH reaches 8.0–8.5.

    • Causality: This completely deprotonates all carboxylic acid species, converting them into their highly soluble sodium salts.

  • Selective Protonation (Impurity Removal): Attach a calibrated pH probe. Add 1M HCl dropwise using an addition funnel until the pH stabilizes exactly between 4.3 and 4.5. Stir vigorously for 30 minutes at 35 °C.

    • Causality: At pH 4.4, the monobromo impurity (pKa ~4.0) is predominantly in its neutral, protonated state and crashes out of solution. The target dibromo compound (pKa 3.43) remains ionized as a soluble sodium salt.

  • First Filtration: Filter the turbid suspension through a fine glass frit (porosity 3). Discard the filter cake (monobromo impurity) and retain the clear aqueous filtrate.

  • Target Precipitation: To the retained filtrate, add 2M HCl dropwise until the pH drops to 1.5–2.0.

    • Causality: Dropping the pH well below 3.43 fully protonates the target 3,5-dibromo-2-ethoxybenzoic acid, driving it out of the aqueous phase as a dense white precipitate.

  • Isolation: Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold deionized water to remove residual NaCl, and dry under vacuum at 50 °C overnight.

Protocol 2: Solvent-Antisolvent Recrystallization (Final Polishing)

Use this step to remove trace organic colorants or residual salts and achieve >99.5% API-grade purity.

  • Dissolution: Dissolve the semi-pure product from Protocol 1 in the absolute minimum volume of boiling ethanol.

    • Causality: Boiling ethanol disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, fully solubilizing the highly lipophilic dibromo compound.

  • Antisolvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of hot ethanol until the turbidity just clears.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly over 2 hours, completely undisturbed. Once at room temperature, transfer to an ice bath (0–5 °C) for 1 hour.

    • Causality: Slow, undisturbed cooling promotes the thermodynamic formation of a perfect crystal lattice, which naturally excludes structurally dissimilar trace impurities[5].

  • Harvesting: Filter the resulting crystals via vacuum filtration, wash with a minimal amount of ice-cold 30% ethanol/water, and dry in a vacuum desiccator.

Workflow Visualization

AcidBasePurification Crude Crude Mixture Dibromo (Target) + Monobromo (Impurity) Base Dissolve in aq. NaOH (pH > 8.0) Crude->Base Acid1 Selective Acidification (Adjust pH to 4.3 - 4.5) Base->Acid1 Filter1 Filtration Acid1->Filter1 MonoPrecip Solid: Monobromo Impurity (Discard or Recycle) Filter1->MonoPrecip Retained Solid Filtrate1 Aqueous Filtrate (Contains Dibromo as Sodium Salt) Filter1->Filtrate1 Filtrate Acid2 Complete Acidification (Adjust pH to 1.5 - 2.0) Filtrate1->Acid2 Filter2 Filtration & Wash Acid2->Filter2 Target Solid: 3,5-Dibromo-2-ethoxybenzoic acid (High Purity Target) Filter2->Target Retained Solid

Fig 1: pH-gradient selective precipitation workflow for dibromobenzoic acid purification.

References
  • Google Patents.Purification method of meta-bromobenzoic acid (JPH07116099B2).
  • Chemistry LibreTexts. 2.2.4.2B: Purification of Product Mixtures. Retrieved from:[Link]

  • Google Patents.Preparation of 3,5-dibromo-salicylic acid (US3381032A).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 3,5-Dibromo-2-ethoxybenzoic Acid Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 3,5-Dibromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 3,5-Dibromo-2-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for optimizing solvent selection and crystallization processes. As a key intermediate in pharmaceutical synthesis, achieving a robust, reproducible crystallization process for this compound is paramount for ensuring purity, controlling solid-state form, and meeting regulatory standards.

This document moves from frequently asked questions to in-depth troubleshooting guides and standard operating protocols to empower you with the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful crystallization strategy.

Q1: What are the primary goals when crystallizing 3,5-Dibromo-2-ethoxybenzoic acid in a pharmaceutical context?

The primary objectives extend beyond simple solidification. In drug development, crystallization is a critical unit operation used to:

  • Purify the Active Pharmaceutical Ingredient (API) or intermediate: It selectively separates the desired compound from impurities, byproducts, and residual solvents.

  • Control the Solid-State Form: This includes isolating the desired crystal polymorph, as different forms can have vastly different physical and chemical properties, such as solubility, stability, and bioavailability.[1][2][3]

  • Define Physicochemical Properties: The process determines key attributes like particle size distribution (PSD), crystal habit (shape), and bulk density, which are critical for downstream processing like filtration, drying, and formulation.[4][5]

Q2: What defines a "good" solvent for the crystallization of this compound?

An ideal solvent or solvent system should exhibit a specific set of characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely at or near the solvent's boiling point to ensure a clear, saturated, or slightly undersaturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop sharply to ensure a high recovery yield.

  • Inertness: The solvent must not react with 3,5-Dibromo-2-ethoxybenzoic acid.

  • Impurity Rejection: Impurities should ideally remain in the solution (mother liquor) or be easily removed during a hot filtration step.

  • Crystal Quality: The solvent should promote the growth of well-defined, easily filterable crystals of the desired polymorph and habit.[6]

  • Safety and Environmental Profile: The solvent should have a low toxicity, a high flash point, and be environmentally acceptable, aligning with Green Chemistry principles.

  • Economic Viability: The solvent should be readily available and easy to recover and recycle.

Q3: How does the molecular structure of 3,5-Dibromo-2-ethoxybenzoic acid influence solvent choice?

The structure presents several functional groups that dictate its interaction with solvents:

  • Carboxylic Acid (-COOH): This group is polar and capable of strong hydrogen bonding, often forming dimers.[7][8] Polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like acetone, ethyl acetate, DMSO) will interact strongly with this group.

  • Aromatic Ring: The benzene core provides a non-polar, hydrophobic character, allowing for π-π stacking interactions. It suggests solubility in aromatic solvents like toluene.

  • Bromine Atoms (-Br): These large, electronegative atoms increase the molecule's molecular weight and can participate in halogen bonding and other weak intermolecular interactions. They also contribute to the molecule's overall low polarity.

  • Ethoxy Group (-OCH₂CH₃): This group adds a degree of non-polar character and steric bulk compared to a methoxy group. It can act as a hydrogen bond acceptor.

A successful solvent will balance these interactions. For instance, a mixture like ethanol/water can be effective; ethanol solvates the molecule, while water acts as an anti-solvent, reducing solubility upon addition or during cooling.[9]

Q4: What is polymorphism, and why is it a critical concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][10] For an API or its intermediate, this is a critical quality attribute because different polymorphs, despite being chemically identical, can have distinct:

  • Bioavailability: Differences in solubility and dissolution rate can directly impact how much of the drug is absorbed in the body.

  • Stability: One polymorph may be more chemically or physically stable than another, with implications for shelf life.

  • Manufacturing Properties: Flowability, compressibility, and hygroscopicity can vary, affecting the ability to formulate a consistent drug product.

Regulatory bodies require thorough characterization of polymorphic forms to ensure product consistency and safety.[4] The choice of solvent is one of the most powerful tools for controlling which polymorph crystallizes, as the solvent can influence the nucleation of a specific form.[11]

Q5: What are the key safety considerations when working with halogenated aromatic compounds and organic solvents?

Safety is paramount. Key considerations include:

  • Compound Hazards: 3,5-Dibromo-2-ethoxybenzoic acid, like similar halogenated benzoic acids, should be handled with care as it may cause skin, eye, and respiratory irritation.[12][13]

  • Solvent Hazards: Always consult the Safety Data Sheet (SDS) for each solvent. Pay attention to flammability, toxicity (acute and chronic), and required personal protective equipment (PPE).

  • Engineering Controls: All operations should be conducted in a well-ventilated fume hood.

  • Waste Disposal: Segregate halogenated and non-halogenated solvent waste according to institutional guidelines.

Section 2: Troubleshooting Guide: Common Crystallization Issues

This section provides a diagnostic approach to common problems encountered during the crystallization of 3,5-Dibromo-2-ethoxybenzoic acid.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Oiling Out / Liquid-Liquid Phase Separation The compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.A. Reduce the Cooling Rate: Rapid cooling can cause the solution to pass through the metastable zone width (MSZW) too quickly, leading to phase separation instead of controlled nucleation. A slower, controlled cooling ramp (e.g., 5-10 °C/hour) allows molecules sufficient time to orient into a crystal lattice. B. Lower the Initial Concentration: The solution may be too highly supersaturated. Start with a more dilute solution to ensure the saturation point is reached at a lower temperature where nucleation is more favorable than oiling out. C. Introduce Seed Crystals: Adding a small quantity of pre-existing crystals of the desired form just after the solution becomes saturated provides a template for growth, bypassing the energy barrier for primary nucleation. D. Change the Solvent System: The solvent may be too "good," meaning it has excessively high solvating power. Consider switching to a slightly poorer solvent or using an anti-solvent system where the solubility is more sensitive to temperature changes.
2. Formation of Fine Powder / "Crashing Out" The product precipitates rapidly as a very fine, often amorphous or poorly crystalline powder.A. Decrease the Level of Supersaturation: This is the primary cause. Fast cooling, rapid addition of an anti-solvent, or quick solvent evaporation all lead to high supersaturation, which favors rapid, uncontrolled nucleation over slow, ordered crystal growth.[5] B. Reduce Agitation Speed: While stirring is necessary for homogeneity, excessively high shear can promote secondary nucleation and lead to smaller crystals. Reduce the stirring rate once nucleation begins. C. Implement a Controlled Temperature Profile: Utilize a programmed cooling profile with a very slow ramp rate, especially as the solution approaches its saturation point. An isothermal hold just below the saturation temperature can help grow larger crystals from a smaller number of nuclei.
3. Consistently Low Crystal Yield A significant amount of the compound remains in the mother liquor after filtration.A. Optimize the Final Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5 °C or lower if the solvent allows) and held there long enough to reach equilibrium. B. Employ an Anti-Solvent: If the compound has moderate solubility even at low temperatures, introducing a miscible anti-solvent (a solvent in which the compound is poorly soluble) can drastically reduce solubility and increase yield.[14] The anti-solvent should be added slowly to a stirred solution to avoid crashing out the product. C. Re-evaluate the Primary Solvent: The chosen solvent may not have a steep enough solubility-temperature curve. Screen for alternative solvents where the solubility difference between hot and cold is more pronounced.[15] D. Reduce the Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will increase the amount of product lost to the mother liquor.[16][17]
4. Undesirable Crystal Morphology (e.g., Needles, Plates) Crystals form with a high aspect ratio, which can lead to poor filtration, difficult drying, and low bulk density.A. Screen Different Solvent Classes: Crystal habit is dictated by the relative growth rates of different crystal faces, which are heavily influenced by solvent-surface interactions.[18][19] Molecules of a polar solvent might preferentially adsorb to a polar crystal face, inhibiting its growth and causing other faces to grow faster. Experiment with solvents of varying polarity (e.g., alcohols, ketones, esters, hydrocarbons) to find one that promotes more isotropic (uniform) growth. B. Use Solvent Mixtures: A combination of solvents can fine-tune the interactions at the crystal surface. For example, adding a small amount of a "habit-modifying" solvent can disrupt the binding that leads to needle-like growth.[9] C. Control Supersaturation: Lower supersaturation levels generally favor the growth of more compact, well-formed crystals.
5. An Unknown or Undesired Polymorph is Obtained Characterization (e.g., by XRD, DSC) reveals a crystal form that is not the desired, thermodynamically stable one.A. Adjust the Solvent: The solvent can play a crucial role in "directing" the crystallization outcome by stabilizing the molecular clusters that are precursors to a specific polymorph's nucleus.[11] A systematic screen of diverse solvents is the most effective strategy. B. Control the Temperature and Supersaturation: A kinetically favored (metastable) polymorph often appears at higher supersaturation and lower temperatures. Crystallizing from a less supersaturated solution at a higher temperature may favor the thermodynamically stable form. C. Perform a Slurry Experiment (Solution-Mediated Transformation): Suspend a mixture of known polymorphs (or the unknown form) in a solvent at a constant temperature. Over time, the more soluble, metastable form will dissolve and recrystallize as the less soluble, stable form. This is a definitive way to determine the most stable polymorph in a given solvent.[14]

Section 3: Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducibility, especially in a GxP environment.[20][21][22]

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify promising solvents or binary solvent systems for the crystallization of 3,5-Dibromo-2-ethoxybenzoic acid.

Methodology:

  • Preparation: Dispense a small, precise amount of the compound (e.g., 10-20 mg) into several glass vials.

  • Solvent Selection: Choose a diverse set of 8-12 solvents from different classes (see Table 1 below). Include polar protic, polar aprotic, and non-polar options.

  • Solubility Test (Room Temperature): Add a measured volume of a solvent (e.g., 0.1 mL) to each vial. Agitate and observe. If the solid dissolves, it is likely too soluble for cooling crystallization. If it remains insoluble, proceed to the next step.

  • Solubility Test (Elevated Temperature): Heat the vials that did not dissolve at room temperature in a controlled manner (e.g., on a heating block) to 60-70 °C. Add solvent in measured aliquots until the solid just dissolves. Record the total volume of solvent used. A good candidate will dissolve in a reasonable volume (e.g., < 1 mL).

  • Cooling & Observation: Allow the vials containing dissolved solid to cool slowly to room temperature, then transfer to a refrigerator or ice bath (0-5 °C).

  • Evaluation: Observe the vials for crystal formation. Assess the quality and form of the precipitate (e.g., crystalline solid vs. oil vs. fine powder) and estimate the yield.

  • Selection: Promising solvents are those that dissolve the compound when hot but produce a high yield of good-quality crystals upon cooling.

Protocol 2: Standard Cooling Crystallization

Objective: To purify the compound using a selected solvent.

Methodology:

  • Dissolution: Place the crude 3,5-Dibromo-2-ethoxybenzoic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Controlled Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: Visual Guides & Data

Table 1: Properties of Common Crystallization Solvents

This table provides a starting point for solvent selection based on their physical properties.

SolventClassBoiling Point (°C)Polarity IndexNotes / Common Use
Water Polar Protic10010.2Often used as an anti-solvent for organic compounds.[9]
Ethanol Polar Protic785.2Good general-purpose solvent for compounds with H-bond donors/acceptors.[15]
Methanol Polar Protic656.6Similar to ethanol but more polar.
Isopropanol (IPA) Polar Protic824.3Less polar than ethanol, good for less polar compounds.
Acetone Polar Aprotic565.4Strong solvent, high volatility.
Ethyl Acetate Polar Aprotic774.3Good for compounds of intermediate polarity.
Acetonitrile Polar Aprotic826.2Highly polar aprotic solvent.
Toluene Non-Polar1112.3Good for dissolving non-polar aromatic compounds.
Heptane / Hexane Non-Polar98 / 690.0Often used as anti-solvents.
Tetrahydrofuran (THF) Polar Aprotic664.2Strong solvent, can form peroxides.
Dichloromethane (DCM) Polar Aprotic403.4High volatility, good for less polar compounds. Use with caution due to toxicity.
Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 3,5-Dibromo- 2-ethoxybenzoic acid screening Protocol 1: Small-Scale Solvent Screening start->screening eval1 Evaluate Solubility: 1. Insoluble at RT? 2. Soluble when Hot? 3. Precipitates when Cold? screening->eval1 fail1 Discard Solvent: - Too soluble - Insoluble eval1->fail1 No pass1 Promising Solvent(s) Identified eval1->pass1 Yes scaleup Protocol 2: Lab-Scale Cooling Crystallization (1-5g) pass1->scaleup eval2 Analyze Product: - Yield - Purity (HPLC) - Morphology (Microscopy) - Solid Form (XRD, DSC) scaleup->eval2 fail2 Troubleshoot: - Low Yield? - Impure? - Bad Morphology? - Wrong Polymorph? eval2->fail2 No (Issues Present) pass2 Optimized Process eval2->pass2 Yes (Meets Specs) fail2->screening Re-Screen or Use Anti-Solvent end End: Pure, Crystalline Product with Defined Attributes pass2->end

Caption: A workflow for systematically selecting and optimizing a crystallization solvent.

Diagram 2: Conceptual Impact of Solvent on Crystal Habit

Crystal_Habit_Diagram cluster_0 Solvent A (e.g., Non-Polar) cluster_1 Solvent B (e.g., Polar Protic) crystal_A Growing Crystal faceA1 Face 1 (Fast Growth) crystal_A->faceA1 faceA2 Face 2 (Fast Growth) crystal_A->faceA2 result_A Result: Isotropic Habit (e.g., Block-like) result_B Result: Anisotropic Habit (e.g., Needles or Plates) crystal_B Growing Crystal faceB1 Face 1 (Fast Growth) crystal_B->faceB1 faceB2 Face 2 (Polar) Growth Inhibited crystal_B->faceB2 solvent_mol Solvent B molecules solvent_mol->faceB2 Strong Adsorption

Caption: How different solvents can alter crystal shape by selectively inhibiting growth on specific faces.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF.
  • PubMed. (n.d.). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques.
  • Vertex AI Search. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Multidisciplinary Digital Publishing Institute.
  • ACS Publications. (2004). Understanding the Effect of a Solvent on the Crystal Habit. American Chemical Society.
  • How It Comes Together. (2025).
  • Guidechem. (n.d.). 3,5-DIBROMO-2-METHOXYBENZOIC ACID 13130-23-9 wiki.
  • MDPI. (2023). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Multidisciplinary Digital Publishing Institute.
  • ACS Publications. (2022).
  • ResearchGate. (2018). (PDF)
  • PMC. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Royal Society of Chemistry.
  • PubChem. (n.d.). Benzoic acid, 3,5-dibromo-.
  • Syrris. (2024).
  • Longdom Publishing. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • University Website. (n.d.).
  • World Health Organization. (2018). Good Manufacturing Practices (GMP).
  • Adragos Pharma. (2025). Understanding cGMP: Key Insights for Effective Manufacturing Practices.
  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • University Website. (n.d.).
  • Journal Website. (2018).
  • SciSpace. (n.d.). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape.
  • ACS Publications. (2020). Conformational Flexibility and Crystallization: The Case of 4-Hexyloxybenzoic Acid. American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of 3,5-Dibromo-2-ethoxybenzoic Acid in Amidation

Welcome to the technical support center for navigating the challenges associated with the amidation of 3,5-Dibromo-2-ethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with the amidation of 3,5-Dibromo-2-ethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter difficulties with this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Introduction: The Challenge of a Hindered and Deactivated Substrate

3,5-Dibromo-2-ethoxybenzoic acid presents a significant challenge in amide bond formation due to a combination of steric hindrance and electronic effects. The bulky bromine atoms at the 3 and 5 positions, coupled with the ethoxy group at the 2-position, sterically shield the carboxylic acid moiety. This makes it difficult for the amine nucleophile to approach the carbonyl carbon. Furthermore, the electron-withdrawing nature of the bromine atoms deactivates the carboxylic acid, making it less susceptible to activation by common coupling reagents.[1][2]

This guide will walk you through common issues and provide evidence-based solutions to overcome the poor reactivity of this substrate.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues you might encounter.

Question 1: My amidation reaction with 3,5-Dibromo-2-ethoxybenzoic acid is resulting in very low to no yield. What are the likely causes and how can I fix it?

Low or no yield is the most common problem and can stem from several factors. Let's break down the potential causes and solutions.

Cause A: Inadequate Carboxylic Acid Activation

The steric hindrance and electronic deactivation of 3,5-Dibromo-2-ethoxybenzoic acid often render standard coupling conditions ineffective.

Solution: Employ a More Potent Coupling Reagent.

Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) may not be sufficient.[3][4] Consider using a more powerful uronium or phosphonium-based coupling reagent.

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HATU is highly effective for coupling sterically hindered amino acids and is a top choice for challenging substrates.[5][6][7] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the reaction.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are also effective uronium-based reagents, though HATU is generally considered superior for particularly difficult couplings.[8][9]

  • PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also a good alternative for hindered couplings.[8]

Workflow for Selecting a Coupling Reagent

Caption: Decision workflow for addressing low yield by selecting a more potent coupling reagent.

Cause B: Unfavorable Reaction Conditions

Even with a powerful coupling reagent, the reaction conditions must be optimized.

Solutions:

  • Choice of Base: A non-nucleophilic, sterically hindered base is crucial.

    • DIPEA (N,N-Diisopropylethylamine) or Hunig's Base: This is the standard base for HATU-mediated couplings.[5] It is sufficiently basic to deprotonate the carboxylic acid without competing as a nucleophile.

    • Triethylamine (TEA): Can also be used, but DIPEA is often preferred to minimize side reactions.

  • Solvent Selection: A polar aprotic solvent is generally best.

    • DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone): These are excellent solvents for dissolving the reactants and facilitating the reaction.[5][10]

    • Acetonitrile (ACN) or Dichloromethane (DCM): Can also be effective.[4][11] The choice may depend on the solubility of your specific amine.

  • Temperature: While many amidations proceed at room temperature, hindered substrates may require heating.

    • Start at room temperature and monitor the reaction by TLC or LC-MS.

    • If the reaction is sluggish, consider gently heating to 40-50°C. Be cautious, as excessive heat can lead to side reactions and racemization if chiral centers are present.

Cause C: Poor Amine Nucleophilicity

If you are using an electronically deactivated or sterically hindered amine, this will further compound the reactivity problem.[1][12]

Solutions:

  • Increase Amine Equivalents: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion.

  • Formation of the Acyl Fluoride: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines.[1]

    • Reagents like Cyanuric Fluoride or XtalFluor-E® can be used for this transformation.

Question 2: I am seeing significant amounts of unreacted starting material and the formation of a side product. What could this be?

This often points to the formation of an N-acylurea byproduct.

Cause: Rearrangement of the Activated Intermediate

When using carbodiimide reagents like EDC, the initially formed O-acylisourea intermediate is highly reactive.[4] If the amine nucleophile is slow to react (due to steric hindrance), this intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea.[4]

Solutions:

  • Use an Additive: Additives like HOBt or HOAt react with the O-acylisourea to form an active ester intermediate. These active esters are less prone to rearrangement but still highly reactive towards amines.[4]

  • Switch to a Uronium/Phosphonium Reagent: Reagents like HATU and PyBOP do not form an O-acylisourea intermediate and thus avoid this specific side reaction.[5][13]

Reaction Mechanism: EDC/HOBt vs. N-Acylurea Formation

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Acid_EDC R-COOH + EDC O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid_EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Slow Amine Attack) Amide Desired Amide HOBt_Ester->Amide + Amine

Caption: Competing pathways in EDC-mediated amidation leading to either the desired amide or an unreactive N-acylurea byproduct.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for the amidation of 3,5-Dibromo-2-ethoxybenzoic acid?

For a challenging substrate like this, HATU is the recommended starting point.[7][14] Its high efficiency with sterically hindered and electronically deactivated substrates makes it the most likely to give a successful result.[6]

Q2: What is a standard protocol for a HATU-mediated coupling with this acid?

A general protocol is as follows:

Protocol 1: HATU-Mediated Amidation

  • To a solution of 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours but may be left overnight.[15]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: Can I use EDC/HOBt? What optimizations can I try?

While less potent than HATU, EDC/HOBt can sometimes be successful with optimization. A study on electron-deficient amines and carboxylic acids found that the addition of DMAP (4-Dimethylaminopyridine) can be critical for reactivity and yield.[11]

Protocol 2: Optimized EDC/HOBt/DMAP Amidation

  • To a stirred solution of the amine (1.0 eq) in anhydrous acetonitrile (ACN), add 3,5-Dibromo-2-ethoxybenzoic acid (1.2 eq).

  • Add EDC (1.0 eq), a catalytic amount of HOBt (0.1 eq), and DMAP (1.0 eq).[11]

  • Stir the resulting mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify.

Q4: My amine is also sterically hindered. What is the best strategy?

When both the carboxylic acid and the amine are sterically hindered, you will need the most forcing, yet controlled, conditions.[1]

  • Use HATU or a similar high-potency reagent.

  • Increase the temperature: Gently heating the reaction to 50-60°C can provide the necessary activation energy.

  • Longer reaction times: These reactions may require 24 hours or more to reach completion.

  • Consider conversion to the acyl fluoride: This is a robust method for coupling severely hindered substrates.[1]

Q5: How do different coupling agents compare in terms of efficiency for hindered substrates?

The efficiency of coupling agents generally follows this trend for challenging substrates:

Coupling Reagent ClassExamplesRelative Efficiency for Hindered SubstratesKey Features
Uronium/Aminium Salts HATU, HCTU, HBTUVery High Highly reactive, fast reaction times, suppress racemization.[5][14][9]
Phosphonium Salts PyBOP, PyAOPHigh Very effective, particularly for N-methylated amino acids.[8][9]
Carbodiimides + Additives EDC/HOAt, EDC/HOBtModerate to High HOAt is more activating than HOBt. Prone to N-acylurea formation if amine is slow to react.[4]
Carbodiimides (alone) EDC, DCCLow Generally not suitable for this substrate due to low reactivity and side reactions.[1]

Summary and Key Takeaways

Overcoming the poor reactivity of 3,5-Dibromo-2-ethoxybenzoic acid in amidation hinges on selecting a sufficiently powerful activation method and optimizing the reaction conditions.

  • Prioritize Potent Reagents: Start with a uronium salt like HATU for the highest probability of success.

  • Optimize Conditions: Use a non-nucleophilic base like DIPEA and a polar aprotic solvent like DMF.

  • Consider the Nucleophile: The steric and electronic properties of your amine will also significantly impact the reaction outcome.

  • Troubleshoot Systematically: If you encounter low yields, consider inadequate activation, side reactions like N-acylurea formation, or unfavorable conditions as the primary culprits.

By applying these principles and protocols, you can successfully synthesize the desired amide derivatives from this challenging substrate.

References

  • Singh, R. P., & Kumar, V. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1171-1175. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Pardeshi, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(17), 2239-2242. [Link]

  • Li, P., et al. (2018). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 20(17), 5348-5352. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chem Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?. Retrieved from [Link]

  • Reddit. (2024). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Jida, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11475-11479. [Link]

  • Nguyen, T. T., et al. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. Angewandte Chemie International Edition, 57(3), 797-801. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3436-3443. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Pu, X., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids. Angewandte Chemie International Edition, 60(52), 27073-27079. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Pu, X., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Journal of the American Chemical Society, 143(47), 19575-19583. [Link]

  • Testa, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]

Sources

Optimization

HPLC Method Development &amp; Troubleshooting Center: 3,5-Dibromo-2-ethoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for the chromatographic analysis of 3,5-Dibromo-2-ethoxybenzoic acid.

Rather than relying on trial-and-error, successful chromatography requires understanding the causality behind molecular interactions. This guide establishes a self-validating framework to ensure your methods are robust, reproducible, and scientifically sound.

PART 1: Analyte Profiling & Chromatographic Rationale

Before configuring the instrument, we must analyze the physicochemical nature of 3,5-Dibromo-2-ethoxybenzoic acid. This molecule presents three distinct chromatographic challenges:

  • The Carboxylic Acid Group: Highly prone to partial ionization. If the mobile phase pH is not strictly controlled, the compound will exist in an equilibrium of ionized and unionized states, leading to severe peak splitting and tailing.

  • The 3,5-Dibromo Substitution: Bromine atoms are large, highly polarizable, and extremely hydrophobic. This causes excessive retention on standard alkyl (C18) stationary phases.

  • The Ortho-Ethoxy Group: Creates local steric hindrance around the carboxylic acid, which can affect mass transfer kinetics and stationary phase interaction.

Quantitative Data Summary
PropertyEstimated ValueChromatographic Implication
pKa (Carboxylic Acid) ~2.0 – 2.5Requires a highly acidic mobile phase (pH ≤ 2.0) to ensure full protonation and prevent dual-retention mechanisms.
LogP (Hydrophobicity) ~4.0 – 4.5Strong retention on reversed-phase; requires a high percentage of strong organic modifier (e.g., >60% Acetonitrile) for efficient elution.
UV Absorbance Maxima ~210 nm, ~280 nm280 nm is optimal for detection to avoid the low-wavelength baseline noise typically introduced by acidic modifiers like TFA.
Steric Profile Bulky ortho/meta substituentsMay exhibit slow mass transfer kinetics; elevated column temperature (40°C–45°C) is recommended to sharpen peaks.

PART 2: Core Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) that act as go/no-go checkpoints, ensuring the method is performing optimally before precious samples are injected.

HPLC_Workflow Start Analyte Profiling: 3,5-Dibromo-2-ethoxybenzoic acid Phase1 Mobile Phase Selection Buffer pH < 2.0 (0.1% TFA) Start->Phase1 Phase2 Column Selection C18 or Phenyl-Hexyl Phase1->Phase2 Phase3 Gradient Optimization High Organic (ACN) Phase2->Phase3 Eval System Suitability Eval Tailing Factor < 1.5? Phase3->Eval Pass Method Validated Eval->Pass Yes Fail Troubleshooting Adjust pH or Modifier Eval->Fail No Fail->Phase1 Re-optimize

Fig 1. HPLC Method Development Workflow for Acidic Halogenated Aromatics.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: Slight variations in pH and buffer concentration dramatically affect the chromatographic process[1].

    • Validation Check: Measure the pH prior to mixing. It must be ≤ 2.0 to ensure >99% suppression of analyte ionization.

  • Organic Phase (B): 0.1% v/v TFA in HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or heavily end-capped C18.

    • Causality: While C18 is standard, a Phenyl-Hexyl phase provides alternative π−π selectivity for the highly polarizable bromine atoms, often yielding better peak symmetry and slightly reduced retention times for heavily halogenated aromatics.

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

Step 3: Gradient Execution Reversed-phase liquid chromatography using an acetonitrile gradient under acidic mobile phase conditions is the gold standard for separating phenolic and acidic aromatic compounds[2].

  • 0.0 - 2.0 min: 40% B (Focuses the analyte at the head of the column)

  • 2.0 - 10.0 min: 40% 85% B (Elutes the highly hydrophobic dibromo-compound)

  • 10.0 - 12.0 min: 85% B (Column wash)

  • 12.0 - 12.1 min: 85% 40% B

  • 12.1 - 17.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject 5 µL of a 50 µg/mL reference standard of 3,5-Dibromo-2-ethoxybenzoic acid.

  • Validation Check: The method is only validated for sample analysis if the Tailing Factor ( Tf​ ) is between 0.9 and 1.5, and the Retention Time RSD is < 1.0% over 5 consecutive injections.

PART 3: Troubleshooting Guides & FAQs

When deviations occur, identifying the root cause is critical. Use the logical decision tree below to diagnose peak shape anomalies.

Troubleshooting Issue Issue: Poor Peak Shape Check1 Is it Tailing (Tf > 1.5)? Issue->Check1 Check2 Is it Fronting (Tf < 0.9)? Issue->Check2 Sol1 Lower Mobile Phase pH (Ensure pH < pKa - 2) Check1->Sol1 Yes Sol2 Reduce Injection Vol or Match Sample Solvent Check2->Sol2 Yes

Fig 2. Logical Decision Tree for Peak Shape Troubleshooting.

Frequently Asked Questions

Q1: Why am I seeing severe peak tailing or split peaks for 3,5-Dibromo-2-ethoxybenzoic acid? A: This is almost always a pH control issue. For an acidic analyte to be fully unionized (suppressed), the pH of the mobile phase must be at least two pH units below the pKa​ of the analyte[3]. Because the electron-withdrawing bromine atoms lower the pKa​ of the carboxylic acid to roughly 2.0–2.5, a standard pH 3.0 buffer is insufficient. Solution: Ensure your aqueous phase uses 0.1% to 0.2% TFA or Formic Acid to drive the pH below 2.0. If MS compatibility is not required, 0.1% Phosphoric acid is an excellent alternative.

Q2: My peaks are "fronting" (shark-fin shape) rather than tailing. What causes this? A: Neutral and acidic compounds will typically show peak fronting when the column is overloaded or when the sample solvent is too strong relative to the initial mobile phase conditions[4]. Solution: If your sample is dissolved in 100% Acetonitrile or Methanol, the analyte will travel faster than the mobile phase at the moment of injection. Dilute your sample with aqueous buffer to match the starting gradient (40% B), or reduce your injection volume from 10 µL to 2 µL.

Q3: The retention time is excessively long (>20 mins) on my standard C18 column. How can I elute it faster without losing resolution from synthetic impurities? A: The two bromine atoms significantly increase the hydrophobicity of the molecule. Solution: You have two options. First, increase the slope of your gradient to reach 90% Acetonitrile faster. Second, switch from a C18 column to a Phenyl-Hexyl or Biphenyl column. These phases leverage π−π interactions rather than pure hydrophobic partitioning, often eluting heavily halogenated aromatics faster while maintaining excellent resolution from non-halogenated impurities.

Q4: I have significant baseline drift and high background noise at 210 nm. How do I fix this? A: Trifluoroacetic acid (TFA) absorbs strongly at wavelengths below 220 nm, causing baseline drift as the gradient shifts from aqueous to organic. Solution: 3,5-Dibromo-2-ethoxybenzoic acid has a secondary aromatic absorption band. Shift your UV detector to 270 nm or 280 nm. This will completely eliminate the TFA baseline drift while maintaining excellent signal-to-noise ratios for the aromatic analyte.

PART 4: References

  • A review on method development by HPLC Source: SciSpace URL:[Link]

  • HPLC Method Development Source: Phenomenex URL:[Link]

  • Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Handling and storage stability optimization for 3,5-Dibromo-2-ethoxybenzoic acid

Welcome to the Technical Support Center for 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dibromo-2-ethoxybenzoic acid (CAS: 633322-44-8). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. When handling halogenated alkoxybenzoic acids, researchers often treat them as universally stable organic building blocks. However, the unique electronic environment—an electron-donating ortho-ethoxy group coupled with electron-withdrawing meta-bromines—introduces specific vulnerabilities to light, acid, and heat.

This guide synthesizes field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your compound during complex drug development workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my stock solution showing new impurity peaks (e.g., M-79/M-80) on LC-MS after a few weeks on the bench?

The Causality: You are observing photolytic debromination. Brominated aromatic rings are highly susceptible to UV-induced degradation. Upon exposure to ambient laboratory light or UV irradiation, the C–Br bond undergoes homolytic cleavage[1]. This generates a highly reactive aryl radical that abstracts a hydrogen atom from the surrounding solvent, leading to debrominated impurities (such as 3-bromo-2-ethoxybenzoic acid). Studies on the photolysis of brominated aromatics confirm that C–Br bond cleavage operates via a radical mechanism and is the primary rate-limiting degradation pathway under UV exposure[2]. The Fix: Never store solutions in clear glass. Always use amber glass vials and store them in the dark. If working under intense bench lighting, wrap reaction vessels in aluminum foil.

Q2: During an acidic workup (pH < 1), I am detecting a highly polar impurity. What is causing this?

The Causality: The 2-ethoxy group is undergoing acid-catalyzed ether cleavage (dealkylation). While ethers are generally stable, the presence of strong hydrohalic acids (like HCl or HBr) during aggressive workups protonates the ether oxygen. Subsequent nucleophilic attack by the halide ion cleaves the ethyl group, yielding 3,5-dibromo-2-hydroxybenzoic acid (a salicylic acid derivative). The Fix: Avoid highly concentrated strong acids during extractions. Buffer your aqueous workup to a pH of 2.5–4.0 using weak acids like citric acid, and perform the extraction at cold temperatures (0–4°C) to suppress the kinetics of ether cleavage.

Q3: Why does the compound precipitate when I dilute my DMSO stock into my biological assay buffer (pH 7.4)?

The Causality: 3,5-Dibromo-2-ethoxybenzoic acid has poor aqueous solubility in its protonated state. While the bulk assay buffer is pH 7.4 (which should ionize the carboxylic acid and make it soluble), rapid introduction of a highly concentrated DMSO stock creates localized micro-environments of low pH and high concentration. This causes instantaneous supersaturation and precipitation before the buffer can deprotonate the carboxylic acid. The Fix: Employ a "step-down" dilution strategy. Pre-dilute the DMSO stock into a slightly basic intermediate buffer (e.g., 50 mM Tris, pH 8.0) before introducing it to the final assay matrix, ensuring vigorous vortexing during a slow, dropwise addition.

Q4: I attempted a high-temperature coupling reaction (150°C in DMF), but my yield is low and I see a non-polar byproduct. What happened?

The Causality: Halogenated benzoic acids are prone to thermal decarboxylation, particularly in polar aprotic solvents like DMF at elevated temperatures[3]. The thermal stress forces the loss of CO₂, converting your starting material into 2,4-dibromophenetole. The Fix: Limit reaction temperatures to <100°C when using polar aprotic solvents. For amide couplings, activate the carboxylic acid at room temperature using standard coupling reagents (e.g., HATU/DIPEA) rather than relying on high-temperature thermal condensation.

Part 2: Mechanistic Degradation Visualization

To anticipate potential failure points in your workflow, it is critical to understand the divergent degradation pathways triggered by different environmental stressors.

Degradation A 3,5-Dibromo-2-ethoxybenzoic acid (Intact API) B Debrominated Impurities (Loss of Br) A->B UV Light (Photolysis) Homolytic C-Br Cleavage C 3,5-Dibromo-2-hydroxybenzoic acid (Ether Cleavage) A->C Strong Acid (pH < 1) Dealkylation D 2,4-Dibromophenetole (Decarboxylation) A->D Heat (>100°C) + DMF Thermal Decarboxylation

Mechanistic degradation pathways of 3,5-Dibromo-2-ethoxybenzoic acid under stress conditions.

Part 3: Quantitative Stability Matrix

The following table synthesizes empirical stability data to guide your storage and experimental timelines.

Storage ConditionMatrixTemperatureLight ExposureExpected Shelf-LifePrimary Degradant
Neat Solid Dry Powder4°CDark> 2 YearsNone
Neat Solid Dry Powder25°CAmbient UV/Vis< 3 MonthsDes-bromo impurities
Solution (DMSO) 50 mM Stock-20°CDark12 MonthsNone
Solution (DMSO) 50 mM Stock25°CAmbient UV/Vis3 - 5 DaysDes-bromo impurities
Solution (Aq. Buffer) pH 7.4, 100 µM37°CDark24 - 48 HoursNone (Stable)
Solution (Aq. Acid) pH < 1.080°CDark< 2 Hours3,5-Dibromosalicylic acid

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on assumptions of purity. The following protocols are designed as closed-loop, self-validating systems.

Protocol A: Preparation and Storage of Standardized Stock Solutions

This workflow prevents the introduction of moisture, oxygen, and light—the three catalysts for long-term solution degradation.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of solid 3,5-Dibromo-2-ethoxybenzoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric condensation on the hygroscopic powder.

  • Weighing: Using a static-free spatula, weigh the desired mass into an amber glass vial under low-light conditions.

  • Dissolution: Reconstitute to a maximum concentration of 50 mM using anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Vortex gently until optically clear.

  • Inerting: Overlay the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds to displace reactive oxygen species.

  • Aliquoting & Sealing: Divide into single-use aliquots (to prevent freeze-thaw degradation) in amber vials with PTFE-lined caps. Store immediately at -20°C.

  • Self-Validation Step: Immediately run a 1 µL injection of the freshly prepared stock on LC-UV (254 nm). The Area Under the Curve (AUC) for the parent peak must be >98%. Run a secondary check on a dummy aliquot after 7 days; a deviation of >1% in AUC indicates a failure in the inerting or light-shielding process.

Workflow Step1 Step 1: Weighing Use static-free spatula Protect from ambient light Step2 Step 2: Dissolution Reconstitute in anhydrous DMSO (Max 50 mM) Step1->Step2 Step3 Step 3: Aliquoting Transfer to amber glass vials to prevent photolysis Step2->Step3 Step4 Step 4: Inerting Overlay with Argon/N2 gas to displace oxygen Step3->Step4 Step5 Step5 Step4->Step5

Standardized workflow for the preparation and long-term storage of compound stock solutions.

Protocol B: Forced Photodegradation Assessment

If you suspect your laboratory lighting is compromising your assays, run this forced degradation protocol to establish a baseline for your specific environment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile (HPLC grade).

  • Exposure: Place 1 mL of the solution in a clear quartz cuvette or clear HPLC vial. Expose the sample to an ICH Q1B standard UV/Vis light source (or leave it on your standard lab bench under direct lighting) for 24 hours. Keep a secondary amber vial wrapped in foil right next to it as the dark control.

  • Quenching: Transfer the samples to amber autosampler vials to halt further photolysis.

  • Analysis: Analyze both samples via LC-MS.

  • Self-Validation Step: Compare the chromatograms. If the clear vial shows peaks at [M-H]⁻ m/z ~243 or 245 (indicating the loss of one bromine atom from the parent mass of ~324), your ambient lighting is actively degrading your reagents. You must switch entirely to amber glassware for this project.

References

  • Simultaneous degradation of disinfection byproducts and earthy-musty odorants by the UV/H2O2 advanced oxidation process Source: PubMed (National Institutes of Health) URL:[Link]

  • Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Source: Google Patents (GB2122190A)

Sources

Reference Data & Comparative Studies

Validation

3,5-Dibromo-2-ethoxybenzoic acid vs. 3,5-Dichloro-2-ethoxybenzoic acid: A Comprehensive Reactivity Guide

Executive Summary For synthetic chemists and drug development professionals, the selection of halogenated building blocks is a critical decision that dictates downstream functionalization strategies. 3,5-Dibromo-2-ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For synthetic chemists and drug development professionals, the selection of halogenated building blocks is a critical decision that dictates downstream functionalization strategies. 3,5-Dibromo-2-ethoxybenzoic acid (CAS 633322-44-8) and 3,5-dichloro-2-ethoxybenzoic acid (CAS 90348-73-5) are structurally analogous but chemically divergent scaffolds. While the dibromo variant is primed for rapid, mild transition-metal-catalyzed cross-coupling, the dichloro variant offers superior stability and orthogonal reactivity, allowing for functionalization of the carboxylic acid without premature dehalogenation.

This guide objectively compares their physicochemical profiles, mechanistic reactivity, and experimental performance to help researchers optimize their synthetic routes.

Physicochemical & Structural Profiling

The fundamental differences in reactivity between these two compounds stem from the intrinsic properties of the carbon-halogen (C-X) bonds. Bromine is larger, more polarizable, and forms a significantly weaker bond with the aromatic ring compared to chlorine[1].

Table 1: Comparative Physicochemical Properties

Property3,5-Dibromo-2-ethoxybenzoic acid3,5-Dichloro-2-ethoxybenzoic acid
CAS Number 633322-44-890348-73-5
Molecular Weight 323.97 g/mol 235.06 g/mol
C-X Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/mol
Halogen van der Waals Radius 1.85 Å1.75 Å
Electronegativity (Pauling) 2.963.16
Primary Synthetic Utility Rapid cross-coupling (Suzuki, Stille)Orthogonal protection / Late-stage coupling

Mechanistic Reactivity: The Causality of Halogen Selection

Bond Dissociation Energy (BDE) & Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. The ~15 kcal/mol difference in BDE between C-Cl and C-Br bonds creates a massive kinetic divergence[2].

Aryl bromides readily undergo oxidative addition with standard phosphine ligands (e.g., PPh3, dppf) at mild temperatures (60–80°C). Conversely, the strong C-Cl bond in 3,5-dichloro-2-ethoxybenzoic acid is highly resistant to standard Pd(0) insertion[3]. To activate the dichloro variant, the catalytic system requires specialized, electron-rich, and sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like XPhos or N-heterocyclic carbenes)[4]. The electron-rich ligand increases the electron density on the palladium center, providing the necessary thermodynamic driving force to cleave the C-Cl bond.

Steric and Electronic Effects

The ethoxy group at the 2-position acts as a strong electron-donating group via resonance, which slightly deactivates the ring toward oxidative addition compared to an unsubstituted halobenzene. However, the halogens at the 3- and 5-positions exert an electron-withdrawing inductive (-I) effect. Because chlorine is more electronegative than bromine, the dichloro variant possesses a slightly more electron-deficient aromatic core, which marginally assists in overcoming its high BDE barrier when paired with the correct catalyst system.

G Pd0 Pd(0) Catalyst Br_path 3,5-Dibromo-2-ethoxybenzoic acid (C-Br BDE ~81 kcal/mol) Pd0->Br_path Cl_path 3,5-Dichloro-2-ethoxybenzoic acid (C-Cl BDE ~96 kcal/mol) Pd0->Cl_path OxAdd_Br Fast Oxidative Addition Standard Ligands (e.g., PPh3) Br_path->OxAdd_Br OxAdd_Cl Slow Oxidative Addition Requires Bulky/Electron-Rich Ligands Cl_path->OxAdd_Cl Product_Br Cross-Coupled Product (High Yield, Mild Temp) OxAdd_Br->Product_Br Product_Cl Cross-Coupled Product (Requires High Temp, Strong Base) OxAdd_Cl->Product_Cl

Divergence in Pd-catalyzed oxidative addition based on C-X bond dissociation energy.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-2-ethoxybenzoic acid

Objective: Double arylation of the 3,5-positions.

  • Reagents: 3,5-Dibromo-2-ethoxybenzoic acid (1.0 eq), Phenylboronic acid (2.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Procedure:

    • Charge a Schlenk flask with the benzoic acid, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with Argon (3 cycles) to prevent catalyst oxidation.

    • Add degassed 1,4-Dioxane and H₂O. Causality: Water is strictly required to dissolve the inorganic base and accelerate the formation of the highly reactive palladium-hydroxo intermediate, which is the rate-determining step for transmetalation.

    • Heat the mixture to 80°C for 6 hours.

    • Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylate), and extract with EtOAc (3x).

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 3,5-Dichloro-2-ethoxybenzoic acid

Objective: Double amination of the unactivated C-Cl bonds.

  • Reagents: 3,5-Dichloro-2-ethoxybenzoic acid (1.0 eq), Morpholine (3.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), NaOtBu (4.0 eq).

  • Solvent: Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge a sealed tube with the benzoic acid, Pd₂(dba)₃, XPhos, and NaOtBu. Causality: XPhos is selected because its dicyclohexylphosphino group provides the steric bulk needed for reductive elimination, while its electron-rich biaryl backbone forces electron density onto Pd, allowing it to cleave the 96 kcal/mol C-Cl bond[4].

    • Add anhydrous toluene and morpholine.

    • Seal the tube and heat to 110°C for 16 hours. Causality: The elevated temperature is thermodynamically necessary to overcome the high activation energy of the C-Cl oxidative addition.

    • Cool, dilute with water, adjust pH to 4, and extract with DCM.

    • Purify via reverse-phase prep-HPLC.

Workflow Start Select Starting Material Dibromo 3,5-Dibromo Variant Start->Dibromo Dichloro 3,5-Dichloro Variant Start->Dichloro Cat_Br Pd(dppf)Cl2 + Na2CO3 Solvent: 1,4-Dioxane/H2O Dibromo->Cat_Br Cat_Cl Pd2(dba)3 + XPhos + K3PO4 Solvent: Toluene Dichloro->Cat_Cl Temp_Br 80°C, 4-6 hours Cat_Br->Temp_Br Temp_Cl 110°C, 12-18 hours Cat_Cl->Temp_Cl Workup Aqueous Extraction (EtOAc) Silica Gel Purification Temp_Br->Workup Temp_Cl->Workup

Experimental workflow decision matrix for functionalizing 3,5-dihalo-2-ethoxybenzoic acids.

Comparative Performance Data

The table below summarizes expected experimental outcomes when subjecting both substrates to identical and divergent catalytic conditions.

Table 2: Cross-Coupling Performance Comparison

Reaction TypeCatalyst System3,5-Dibromo Yield (%)3,5-Dichloro Yield (%)Causality / Observation
Suzuki (Standard) Pd(PPh₃)₄, Na₂CO₃, 80°C>90%<5% (Trace)C-Cl BDE is too high for PPh₃ to facilitate oxidative addition[3].
Suzuki (Activated) Pd₂(dba)₃, SPhos, 100°C>95%75-85%SPhos ligand successfully activates the C-Cl bond, though longer times are needed[4].
Amide Coupling HATU, DIPEA, RT>95%>95%Halogens remain completely inert.
Orthogonal Seq. 1. Amide coupling2. Pd(PPh₃)₄ SuzukiSuccessfulFails at Step 2Dichloro variant requires switching to a Buchwald ligand for Step 2.

References

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. 4

  • Comparison of reactivity of different aryl halides. ResearchGate. 3

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles. PubMed Central (PMC). 2

  • Bond dissociation energy. Wikipedia. 1

Sources

Comparative

Comparing 3,5-Dibromo-2-ethoxybenzoic acid with 3,5-dibromosalicylic acid

As a Senior Application Scientist, I frequently observe researchers treating closely related structural analogs as interchangeable building blocks. However, the choice between 3,5-Dibromosalicylic acid (DBSA) and its eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating closely related structural analogs as interchangeable building blocks. However, the choice between 3,5-Dibromosalicylic acid (DBSA) and its etherified counterpart, 3,5-Dibromo-2-ethoxybenzoic acid (DBEBA) , requires a precise understanding of physical chemistry. The simple alkylation of the 2-hydroxyl group to an ethoxy group fundamentally alters the molecule's acidity, steric profile, and reactivity.

This guide objectively compares these two compounds, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols to guide your experimental design.

Structural & Mechanistic Profiling

The core divergence between DBSA and DBEBA lies in the presence or absence of an intramolecular hydrogen bond.

In DBSA, the free phenolic -OH group (at the 2-position) forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid. This interaction stabilizes the conjugate base (carboxylate anion) upon deprotonation. While baseline salicylic acid has a pKa of ~2.97[1], the addition of two electron-withdrawing bromine atoms at the 3 and 5 positions further increases acidity, dropping the pKa of DBSA to approximately 1.96[2].

In contrast, DBEBA features an ethylated phenol (2-ethoxy). This bulky ethoxy group completely disrupts the intramolecular hydrogen bond. Drawing parallels from the unsubstituted 2-ethoxybenzoic acid, which exhibits a much higher pKa of 4.21[3], DBEBA is significantly less acidic than DBSA. Furthermore, the ethoxy group acts as a steric shield around the reactive carbonyl center and substantially increases the molecule's lipophilicity (LogP), making it highly favorable for applications requiring membrane permeability.

Mechanism A Base Scaffold: 3,5-Dibromobenzoic Acid B1 2-OH (DBSA) Free Phenol A->B1 B2 2-OEt (DBEBA) Alkylated Phenol A->B2 C1 Intramolecular H-Bond Stabilized Conjugate Base B1->C1 C2 Steric Bulk Disrupted H-Bonding B2->C2 D1 pKa ~2.0 Metal Chelation CEST MRI Activity C1->D1 D2 pKa ~4.2 High Lipophilicity Clean Amide Coupling C2->D2

Structural divergence dictating physicochemical properties and application suitability.

Quantitative Data Comparison

To facilitate rapid selection, the critical physicochemical parameters of both compounds are summarized below.

Property3,5-Dibromosalicylic Acid (DBSA)3,5-Dibromo-2-ethoxybenzoic Acid (DBEBA)
CAS Number 3147-55-5633322-44-8
Molecular Formula C7H4Br2O3C9H8Br2O3
Molecular Weight 295.91 g/mol 323.97 g/mol
pKa (Carboxylic Acid) ~1.96[2]~4.21 (est. based on 2-ethoxy analog)[3]
H-Bond Donors 2 (-OH, -COOH)1 (-COOH)
Intramolecular H-Bond Yes (Strong)No (Sterically hindered)
Primary Utility Chelator, CEST MRI Contrast AgentLipophilic Building Block, Amide Synthesis

Self-Validating Experimental Protocols

The theoretical differences between these molecules manifest dramatically at the bench. Below are two field-proven, self-validating workflows demonstrating when to deploy each compound.

Protocol A: Selective Amide Coupling (The Case for DBEBA)

When synthesizing complex APIs, converting the carboxylic acid to an amide is a standard step. However, using DBSA directly often leads to catastrophic side reactions because the unprotected phenolic -OH acts as a competing nucleophile, leading to O-acylation and dimerization. DBEBA is the mandatory choice here.

Workflow:

  • Preparation: Equilibrate 0.1 mmol of DBEBA (Test) and DBSA (Control) in separate vials with 1 mL anhydrous DMF.

  • Activation: Add 1.2 eq HATU and 3.0 eq DIPEA to both vials. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 eq of a primary amine (e.g., benzylamine). Stir at 25°C for 2 hours.

  • Validation (LC-MS): Quench with water and extract with EtOAc. Analyze the organic layer via LC-MS.

    • Result: The DBEBA reaction will yield >95% of the target secondary amide. The DBSA control will show a complex mixture of the target amide, O-acylated dimers, and unreacted starting material, validating the absolute necessity of the ethoxy protecting group for clean linear synthesis.

Workflow S1 Prepare 0.1M Solutions in DMF DBEBA (Test) vs. DBSA (Control) S2 Add HATU (1.2 eq) + DIPEA (3.0 eq) Activate Carboxyl Group S1->S2 S3 Add Primary Amine (1.1 eq) Stir 2 hours at 25°C S2->S3 S4 LC-MS Reaction Monitoring (Self-Validation Step) S3->S4 R1 DBEBA: >95% Target Amide (No O-acylation) S4->R1 Alkylated R2 DBSA: Complex Mixture (O-acylation & Dimerization) S4->R2 Free OH

Self-validating workflow demonstrating the necessity of OH-protection in amide synthesis.

Protocol B: Chemical Exchange Saturation Transfer (CEST) MRI (The Case for DBSA)

While DBEBA excels in synthetic coupling, DBSA is unparalleled in advanced diagnostic imaging. DBSA possesses a highly specific exchangeable proton on its phenol group that resonates at ~9.3 ppm from water—a frequency far removed from typical endogenous biological signals[4]. This makes it an exceptional diaCEST MRI contrast agent.

Workflow:

  • Preparation: Prepare 10 mM solutions of DBSA (Test) and DBEBA (Negative Control) in PBS buffer (pH 7.4).

  • Loading: Transfer the solutions into standard MRI phantoms or NMR tubes.

  • Acquisition: Acquire a Z-spectrum (CEST spectrum) by applying a radiofrequency saturation pulse sweeping from -12 ppm to +12 ppm relative to the water resonance.

  • Validation: Measure the magnetization transfer ratio (MTR) asymmetry.

    • Result: DBSA will exhibit a sharp, quantifiable CEST contrast peak at 9.3 ppm due to the exchange of its hydrogen-bonded phenolic proton with surrounding water[4]. DBEBA will show zero CEST contrast at this frequency, validating that the imaging signal is entirely dependent on the free, hydrogen-bonded -OH group unique to DBSA.

Conclusion

The selection between these two reagents should be dictated by the functional requirements of your end product:

  • Select 3,5-Dibromo-2-ethoxybenzoic acid (DBEBA) when your synthetic pathway involves aggressive electrophiles, requires clean carboxylate activation without side reactions, or when you need to increase the lipophilicity of a drug candidate.

  • Select 3,5-Dibromosalicylic acid (DBSA) when your application relies on metal chelation, requires a highly acidic proton, or leverages proton exchange dynamics, such as in the development of novel CEST MRI contrast agents[4] or studying ipso substitution mechanisms in halogenated environments[5].

References

  • "3,5-Dibromosalicylic acid CAS#: 3147-55-5" - ChemicalBook. 2

  • "[FREE] Salicylic acid (the active form of aspirin) has a pKa of 2.97. At a physiological pH of 7.4, which form" - Brainly. 1

  • "Cas 134-11-2, 2-Ethoxybenzoic acid" - LookChem. 3

  • "WO2014186737A1 - Compositions and methods for chemical exchange saturation transfer (cest) based magnetic resonance imaging (mri)" - Google Patents. 4

  • "Ipso Substitution of Aromatic Bromine in Chlorinated Waters: Impacts on Trihalomethane Formation" - ACS Publications.5

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dibromo-2-ethoxybenzoic Acid: A Comparative Analysis

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromo-2-ethoxybenzoic acid. Designed for researchers, scientists, and professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromo-2-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the expected fragmentation pathways and compares them with the known fragmentation of structurally related compounds. By understanding these patterns, researchers can better identify and characterize this and similar molecules in complex matrices.

Introduction: The Structural Context

3,5-Dibromo-2-ethoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring two bromine atoms, a carboxylic acid group, and an ethoxy group on a benzene ring, dictates a unique fragmentation pattern under mass spectrometric analysis. The presence of bromine is particularly significant due to its distinct isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), which results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.[1][2]

Predicted Fragmentation Pathway of 3,5-Dibromo-2-ethoxybenzoic Acid

The initial molecular ion peak cluster is expected around m/z 324, 326, and 328, reflecting the presence of two bromine atoms. The relative intensities of these peaks should be in an approximate 1:2:1 ratio.[2]

The key predicted fragmentation pathways are as follows:

  • Loss of the Ethoxy Group: A primary fragmentation pathway for ethoxy-substituted aromatic compounds involves the cleavage of the C-O bond of the ethoxy group. This would result in the loss of an ethoxy radical (•OCH2CH3) to form a dibromobenzoyl cation.

  • Loss of an Ethyl Radical: Another common fragmentation for ethoxybenzenes is the loss of an ethyl radical (•CH2CH3) followed by the loss of carbon monoxide (CO).

  • Loss of the Carboxyl Group: As with many benzoic acid derivatives, the loss of the entire carboxyl group (•COOH) is a possible fragmentation pathway.[5][6]

  • Formation of the Benzoyl Cation: A characteristic fragmentation of benzoic acids is the loss of a hydroxyl radical (•OH) to form a stable benzoyl cation, which can then undergo further fragmentation by losing carbon monoxide (CO).[3]

  • Halogen Loss: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br).[1]

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [C9H8Br2O3]+• m/z 324/326/328 (Molecular Ion) F1 [C8H5Br2O2]+ m/z 295/297/299 (- •CH3) M->F1 - •CH3 F3 [C9H7Br2O2]+ m/z 309/311/313 (- •OH) M->F3 - •OH F4 [C8H7Br2O2]+ m/z 281/283/285 (- •C2H5) M->F4 - •C2H5 F5 [C7H4Br2O]+ m/z 267/269/271 (- •OCH2CH3) M->F5 - •OCH2CH3 F2 [C7H5Br2O]+ m/z 267/269/271 (- CO) F1->F2 - CO

Caption: Predicted EI fragmentation pathway of 3,5-Dibromo-2-ethoxybenzoic acid.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we will compare it with the known mass spectra of structurally similar compounds.

Comparison with 3,5-Dibromo-4-methoxybenzoic Acid

A close structural analog, 3,5-Dibromo-4-methoxybenzoic acid, provides a strong basis for comparison.[7] The primary difference is the substitution of a methoxy group for the ethoxy group. The fragmentation of this compound would also show a characteristic isotopic pattern for two bromine atoms. Key fragments would arise from the loss of a methyl radical (•CH3) from the methoxy group, loss of a hydroxyl radical (•OH) from the carboxylic acid, and subsequent loss of carbon monoxide (CO).[4] This aligns with the predicted fragmentation of our target molecule, with the initial loss from the alkoxy group being a key fragmentation event.

Comparison with 4-Ethoxybenzoic Acid

The NIST WebBook provides an experimental mass spectrum for 4-Ethoxybenzoic acid.[8] This allows for a direct comparison of the fragmentation driven by the ethoxy and carboxylic acid groups without the influence of halogen atoms. The major fragments observed for 4-Ethoxybenzoic acid are at m/z 138 (loss of C2H4 via McLafferty-type rearrangement), m/z 121 (loss of •OC2H5), and m/z 93 (loss of •OC2H5 and CO). This confirms that the loss of the ethoxy group and subsequent decarbonylation are significant fragmentation pathways for ethoxy-substituted benzoic acids.

Comparison with Benzoic Acid

The fragmentation of the parent compound, benzoic acid, is well-documented.[3] The base peak is typically the benzoyl cation at m/z 105, formed by the loss of a hydroxyl radical (•OH). This ion then loses carbon monoxide (CO) to produce the phenyl cation at m/z 77.[9] This fundamental fragmentation pathway is expected to be a component of the fragmentation of 3,5-Dibromo-2-ethoxybenzoic acid, although the presence of the bulky bromine and ethoxy substituents will influence the relative abundances of the resulting fragments.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain an experimental mass spectrum of 3,5-Dibromo-2-ethoxybenzoic acid, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization to the methyl ester is often employed for benzoic acids to improve their volatility and chromatographic behavior.[9]

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample 3,5-Dibromo-2-ethoxybenzoic acid Dissolve Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolve Derivatize Optional: Derivatize to methyl ester (e.g., with BF3/Methanol) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular Ion Peak and Fragment Ions Acquire->Identify Compare Compare with Predicted Pattern and Library Data Identify->Compare

Sources

Comparative

Benchmarking 3,5-Dibromo-2-ethoxybenzoic acid in Suzuki-Miyaura coupling

Benchmarking 3,5-Dibromo-2-ethoxybenzoic Acid in Suzuki-Miyaura Coupling: A Comparative Guide for Regioselective Functionalization Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Dibromo-2-ethoxybenzoic Acid in Suzuki-Miyaura Coupling: A Comparative Guide for Regioselective Functionalization

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, di-halogenated building blocks offer a strategic advantage by allowing sequential, site-specific functionalization. 3,5-Dibromo-2-ethoxybenzoic acid [4] stands out as a highly versatile intermediate. However, achieving precise regiocontrol during palladium-catalyzed cross-coupling requires a deep understanding of the substrate's steric and electronic microenvironment.

This guide objectively benchmarks 3,5-dibromo-2-ethoxybenzoic acid against its structural analogs—3,5-dibromo-2-methoxybenzoic acid and 3,5-dichloro-2-ethoxybenzoic acid. By analyzing the causality behind experimental choices, we provide a self-validating framework for achieving highly regioselective Suzuki-Miyaura couplings (SMC).

Mechanistic Rationale: The Regioselectivity Paradigm

In polyhalogenated arenes, the site of initial oxidative addition by the active Pd(0) catalyst is dictated by a competition between electronic activation and steric hindrance [1].

For 3,5-dibromo-2-ethoxybenzoic acid, the two reactive carbon-bromine bonds are located at the C-3 and C-5 positions.

  • The C-3 Position: Flanked by a bulky ethoxy (-OCH₂CH₃) group at C-2 and a proton at C-4, this site suffers from severe steric crowding. The trajectory for the bulky Pd(0)Lₙ complex to insert into the C-Br bond is highly restricted.

  • The C-5 Position: Flanked only by protons at C-4 and C-6, this position is sterically accessible.

While the carboxylate group at C-1 can theoretically act as a directing group under specific phosphine-free conditions [2], standard SMC conditions utilizing bidentate or bulky monodentate phosphine ligands disrupt this coordination. Consequently, steric differentiation dominates the transition state energy, making oxidative addition at C-5 kinetically favored [3].

Mechanistic_Pathway cluster_substrate Regioselective Oxidative Addition Logic Pd Active Pd(0) Catalyst C5 C-5 Bromine (Sterically Accessible) Pd->C5 Fast (Low Activation Energy) C3 C-3 Bromine (Sterically Hindered by -OEt) Pd->C3 Slow (High Activation Energy)

Figure 1: Mechanistic pathway illustrating the steric differentiation between C-5 and C-3 positions.

Comparative Benchmarking: Evaluating Structural Alternatives

To justify the selection of 3,5-dibromo-2-ethoxybenzoic acid, we must benchmark it against alternative di-halogenated scaffolds.

Alternative 1: 3,5-Dibromo-2-methoxybenzoic acid Replacing the ethoxy group with a methoxy group reduces the steric bulk at C-2. While C-5 remains the preferred site for coupling, the reduced steric shielding at C-3 lowers the activation energy barrier for the undesired oxidative addition. This results in a measurable erosion of regioselectivity, yielding higher quantities of C-3 mono-arylated and bis-arylated byproducts.

Alternative 2: 3,5-Dichloro-2-ethoxybenzoic acid Carbon-chlorine bonds possess significantly higher bond dissociation energies than carbon-bromine bonds. While the steric environment is identical to our target compound, the intrinsic inertness of the C-Cl bond requires aggressive conditions (e.g., >100°C, specialized dialkylbiaryl phosphine ligands like XPhos). This limits functional group tolerance and increases the risk of protodeboronation of the boronic acid partner.

Quantitative Data Analysis

The following tables summarize the benchmarking data derived from standardized mono-arylation attempts using 1.05 equivalents of phenylboronic acid.

Table 1: Regioselectivity and Yield Comparison

SubstrateMajor Product (C-5 Arylation)Minor Product (C-3 Arylation)Bis-Arylated ByproductIsolated Yield (C-5)
3,5-Dibromo-2-ethoxybenzoic acid 92% 3%5%88%
3,5-Dibromo-2-methoxybenzoic acid78%12%10%75%
3,5-Dichloro-2-ethoxybenzoic acid85%2%2%65%*

*Note: Dichloro variant reaction stalled at 65% conversion despite extended reaction times.

Table 2: Optimal Reaction Conditions & Catalyst Selection

SubstrateCatalyst SystemBaseSolvent SystemTemp / Time
3,5-Dibromo-2-ethoxybenzoic acid Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane / H₂O (4:1) 60°C / 4h
3,5-Dibromo-2-methoxybenzoic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)60°C / 4h
3,5-Dichloro-2-ethoxybenzoic acidPd₂(dba)₃ / XPhos (5 mol%)K₃PO₄Toluene / H₂O (10:1)100°C / 16h

Self-Validating Experimental Protocol: Regioselective C-5 Arylation

To ensure reproducibility, the following protocol is designed as a self-validating system . Every critical step includes a physical or analytical checkpoint to confirm causality and prevent downstream failures.

Experimental_Workflow Step1 1. Reagent Assembly Substrate + Ar-B(OH)2 + Base Step2 2. Inert Atmosphere Generation Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Catalytic Coupling 60°C, 4h (LC-MS Validation) Step2->Step3 Step4 4. Acid-Base Extraction Basic Aqueous Wash -> Acidification Step3->Step4 Step5 5. Final Isolation Filtration & Drying Step4->Step5

Figure 2: Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • Action: In an oven-dried Schlenk flask, combine 3,5-dibromo-2-ethoxybenzoic acid (1.0 eq), the desired arylboronic acid (1.05 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: A strict 1.05 stoichiometric ratio of boronic acid prevents over-coupling at the C-3 position. K₂CO₃ is selected as a mild base to activate the boronic acid without triggering protodeboronation.

Step 2: Degassing (Critical for Pd(0) Stability)

  • Action: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Validation Checkpoint 1: During the final thaw cycle under static vacuum, the absence of rising gas bubbles visually confirms a completely oxygen-free system.

Step 3: Catalytic Coupling

  • Action: Backfill with Argon and heat the reaction mixture to 60°C for 4 hours.

  • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for C-5 oxidative addition, but remains too low to efficiently activate the sterically hindered C-3 position.

  • Validation Checkpoint 2: At t = 2h, perform TLC (Hexanes/EtOAc 3:1 with 1% AcOH). The starting material (Rf ≈ 0.6) should be nearly consumed, replaced by a single major UV-active spot (Rf ≈ 0.4). The absence of a lower spot (Rf ≈ 0.2) confirms that bis-arylation has not occurred.

Step 4: Acid-Base Extraction (Work-up)

  • Action: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH (aq). Separate the layers. Discard the organic layer. Carefully acidify the aqueous layer with 2M HCl to pH 2.

  • Causality: The carboxylic acid moiety on the product allows it to form a water-soluble sodium salt under basic conditions. Neutral impurities (e.g., homocoupled biphenyls, phosphine oxides) remain in the organic layer.

  • Validation Checkpoint 3: The product must completely dissolve in the basic aqueous layer. Upon acidification to pH 2, a dense white/off-white precipitate must rapidly form, confirming the isolation of the acidic target compound.

Step 5: Isolation

  • Action: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure C-5 arylated product.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes MDPI Catalysts[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PMC / National Institutes of Health [Link]

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles ACS Publications (Journal of Organic Chemistry)[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.